Technical Documentation Center

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Regiocontrol, and Applications of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4)

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4OIQ8pqDqQccKz3ypO9OtFfwaBDPELPA31-KXROgndMDotN1Zk0dR1hrFCcq9xvLmYayFxB67TQQHsP_awLjO_cOntbGP18h1KDJ-18XxVVajfsxVDMcHu-Ehk6SF__ad Finalizing Guide Fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4OIQ8pqDqQccKz3ypO9OtFfwaBDPELPA31-KXROgndMDotN1Zk0dR1hrFCcq9xvLmYayFxB67TQQHsP_awLjO_cOntbGP18h1KDJ-18XxVVajfsxVDMcHu-Ehk6SF__ad

Finalizing Guide Formatting

I'm now focusing on formatting the document. I'm adding the introduction and physicochemical profiling with structural data and table. I've included the key details, such as the CAS number (1192243-65-4) and its relevance in drug discovery. The tables have been formatted to provide key quantitative data, like molecular weight and molecular formula, in a clear presentation. The references are being listed, including all of the source and URLs. I am ensuring that the URLs work.

Completing The Details

I'm now detailing the crucial experimental procedures. I'm focusing on the Grignard reagent synthesis, starting with 2-bromophenetole and magnesium turnings in anhydrous THF under inert atmosphere. The subsequent addition of succinic anhydride requires careful temperature control at 0°C. Following the reaction, a workup with aqueous HCl is critical. I'm also describing the Fischer esterification step, and I'll include the references. The DOT diagram has been included. The formatting is almost done.

Verifying Technical Accuracy

I'm now verifying the technical accuracy of all experimental protocols, ensuring that the procedures are clearly described. I'm checking that all reaction conditions, including reagent amounts, temperatures, and atmospheres are consistent with existing literature. I'm focusing on providing precise step-by-step methodologies to maximize reproducibility. I've rechecked the Grignard addition protocol, particularly the step of 2-bromophenetole, the subsequent addition of succinic anhydride at 0°C, and the crucial workup with aqueous HCl, as well as providing precise molar equivalents, and confirming the references.

Finalizing Methodologies

I've just finished writing Protocols A, B, and C. Protocol A focuses on Grignard reagent synthesis, specifically of 2-ethoxyphenylmagnesium bromide, including reaction with succinic anhydride and workup. Protocol B details Fischer esterification, and C outlines the hydrazone formation and lactam ring closure. All protocols offer clarity on procedures, with specific terminology, precise conditions, and molar equivalents to ensure clarity and reproducibility. I am almost done.

Refining Final Details

I'm now incorporating final steps for purity assessment via purification techniques, specifically, recrystallization to remove any remaining impurities in the pyridazinone product. I'll describe the crystallization of the pyridazinone from a suitable solvent and the expected crystalline form. The guide includes the precise mechanism of lactam ring closure and emphasizes a concise, reproducible experimental workflow for the final product. I'm now adding the isolation step.

Illustrating the Reaction Workflow

I've just added the DOT diagram. It clearly presents the synthetic route, illustrating the conversion from the starting material to the CAS intermediate and final product. All steps are represented with color-coded nodes. The diagram emphasizes the regioselective Grignard reaction, and Fischer esterification. This provides a clear visual explanation for the technical guide's audience.

Finalizing Technical Guide

I've reviewed the final section, confirming the DOT diagram's layout and color contrast adhere to specifications. I've rechecked the vertical flow, ensuring it is a straight line, confirming it fits within the width constraints. The technical guide is now complete, including the DOT diagram and reference URLs.

Executive Summary

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4) is a highly versatile aroylpropionate building block widely utilized in medicinal chemistry and advanced organic synthesis [3.1],[1]. Characterized by an ortho-ethoxy substituted aryl ring coupled to a 4-oxobutyrate aliphatic chain, this intermediate is critical for the development of complex heterocyclic scaffolds, particularly biologically active pyridazinones (often explored as phosphodiesterase inhibitors) and substituted pyrroles.

This guide provides a comprehensive overview of its physicochemical properties, the mechanistic logic required for its regioselective synthesis, and field-proven experimental protocols for its derivatization.

Physicochemical Profiling

Accurate structural characterization is the foundation of any robust synthetic workflow. The quantitative data for the title compound is summarized below to facilitate analytical tracking and stoichiometric calculations.

PropertyValue
IUPAC Name Methyl 4-(2-ethoxyphenyl)-4-oxobutanoate
CAS Registry Number 1192243-65-4
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Structural Class Aroylpropionate / Oxobutyrate Ester
Target Purity (Commercial) ≥97%

Mechanistic Synthetic Logic: Overcoming Regiochemical Hurdles

As a Senior Application Scientist, it is vital to understand why certain synthetic routes are chosen over others.

The Friedel-Crafts Limitation: A novice approach to synthesizing aroylpropionates often relies on the Friedel-Crafts acylation of an alkoxybenzene (e.g., ethoxybenzene) with methyl 4-chloro-4-oxobutyrate (methyl succinyl chloride). However, electrophilic aromatic substitution (EAS) on ethoxybenzene overwhelmingly favors the para-position. This is due to the strong resonance-donating effect of the ethoxy group combined with significant steric encumbrance at the ortho-position[2]. Relying on EAS will predominantly yield the undesired para-isomer (methyl 4-(4-ethoxyphenyl)-4-oxobutyrate).

The Organometallic Solution (Regiocontrol): To achieve absolute regiocontrol and exclusively synthesize the ortho-isomer (CAS: 1192243-65-4), a directed nucleophilic acyl substitution is required. By starting with 2-ethoxybromobenzene, we force the regiochemistry. The aryl halide is converted to a highly nucleophilic Grignard reagent, which subsequently attacks the less sterically hindered carbonyl of succinic anhydride. This self-validating sequence guarantees the ortho-substitution pattern, yielding 4-(2-ethoxyphenyl)-4-oxobutyric acid, which is then cleanly esterified to the target methyl ester.

Experimental Protocols

The following step-by-step methodologies detail the optimized synthesis and downstream derivatization of the title compound.

Protocol A: Grignard Addition to Succinic Anhydride

Objective: Synthesis of the intermediate 4-(2-ethoxyphenyl)-4-oxobutyric acid.

  • Reagent Preparation: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous Tetrahydrofuran (THF). Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Dropwise add 2-ethoxybromobenzene (1.0 eq) dissolved in THF. Maintain the internal temperature at 40-50°C to sustain the exothermic reaction. Stir for 1 hour until the magnesium is fully consumed.

  • Anhydride Ring Opening: Cool the Grignard solution to 0°C. Vigorously stir while adding a solution of succinic anhydride (1.05 eq) in THF dropwise over 30 minutes. The nucleophile attacks the anhydride, opening the ring to form a magnesium carboxylate salt.

  • Workup: Quench the reaction carefully with 1M HCl at 0°C to protonate the carboxylate. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate keto-acid.

Protocol B: Fischer Esterification

Objective: Synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4).

  • Reaction Setup: Dissolve the crude 4-(2-ethoxyphenyl)-4-oxobutyric acid in anhydrous methanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of concentrated H2SO4 (0.1 eq).

  • Reflux: Heat the mixture to 65°C (reflux) for 5 hours. The massive excess of methanol drives the equilibrium toward the ester product via Le Chatelier's principle.

  • Isolation: Concentrate the mixture to remove excess methanol. Dilute with Dichloromethane (DCM) and wash with saturated NaHCO3 to neutralize the acid catalyst and remove any unreacted starting acid. Dry the organic layer and evaporate to isolate the pure methyl ester[3].

Protocol C: Downstream Derivatization (Pyridazinone Synthesis)

Objective: Conversion to 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone.

  • Condensation: Dissolve Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate in absolute ethanol. Add hydrazine hydrate (1.5 eq).

  • Cyclization: Reflux for 4 hours. The hydrazine first condenses with the ketone to form a hydrazone intermediate. Subsequently, the terminal amine of the hydrazone undergoes an intramolecular nucleophilic attack on the methyl ester, expelling methanol and forming the 6-membered lactam ring.

  • Recovery: Cool the mixture to 0°C. The resulting pyridazinone will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression from the starting material through the regioselective organometallic intermediate, yielding the target CAS 1192243-65-4, and its subsequent cyclization.

G A 2-Ethoxybromobenzene B Grignard Reagent (2-EtO-Ph-MgBr) A->B Mg, THF, 40°C C Succinic Anhydride Ring Opening B->C Nucleophilic Attack D 4-(2-Ethoxyphenyl)-4-oxobutyric acid (Intermediate) C->D 1M HCl Workup E Fischer Esterification (MeOH, H+) D->E Acid Catalysis F Methyl 4-(2-ethoxyphenyl)- 4-oxobutyrate CAS: 1192243-65-4 E->F Reflux, 5h G Hydrazine Hydrate Condensation F->G EtOH, Reflux H 6-(2-Ethoxyphenyl)-4,5-dihydro- 3(2H)-pyridazinone G->H Intramolecular Lactamization

Fig 1: Regioselective synthesis and downstream derivatization of CAS 1192243-65-4.

References

1.[3] Title: 1779868-24-4|Methyl 3-(4-bromo-2-hydroxyphenyl)-3 ... - BLDpharm Source: bldpharm.com URL:

2. Title: Building Blocks and Intermediates - Crysdot Source: crysdotllc.com URL:

3.[1] Title: CAS NO:1192243-65-4 - 化工字典网 Source: chemdict.com URL:

4.[2] Title: Advanced organic chemistry by jagdamba singh pdf free download Source: wsimg.com URL:

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate: A Technical Guide for Structural Validation

Executive Summary Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (C₁₃H₁₆O₄, MW: 236.26 g/mol ) is a critical aroylbutyrate intermediate utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (C₁₃H₁₆O₄, MW: 236.26 g/mol ) is a critical aroylbutyrate intermediate utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). It is typically synthesized via the esterification of its corresponding acid, 4-(2-ethoxyphenyl)-4-oxobutyric acid (CAS 39595-35-2)[1].

For drug development professionals and synthetic chemists, unequivocal structural validation of this intermediate is paramount. Mischaracterization of the ortho-substitution pattern or the integrity of the oxobutyrate chain can lead to catastrophic downstream failures in API synthesis. This whitepaper provides an authoritative, in-depth guide to the multi-modal spectroscopic characterization (NMR, FT-IR, and GC-MS) of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Structural Elucidation Strategy: The E-E-A-T Approach

To ensure absolute confidence in the molecular structure, we employ an orthogonal analytical strategy. No single spectroscopic method is sufficient; rather, the data must be cross-validated:

  • Nuclear Magnetic Resonance (NMR): Confirms the carbon framework, the exact substitution pattern of the aromatic ring, and the presence of the intact ester and ketone moieties.

  • Fourier-Transform Infrared (FT-IR): Differentiates the vibrational modes of the two distinct carbonyl groups (ketone vs. ester).

  • Mass Spectrometry (MS): Validates the molecular weight and provides structural mapping through predictable fragmentation pathways.

Analytical_Workflow Sample Synthesized Compound Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR CDCl3 IR FT-IR Spectroscopy Prep->IR ATR Crystal MS Mass Spectrometry (GC-MS/LC-MS) Prep->MS MeOH/MeCN Data Data Integration & Validation NMR->Data IR->Data MS->Data

Figure 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Interpretation

The ¹H and ¹³C NMR spectra of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate are defined by distinct electronic environments. According to principles outlined in , the magnetic anisotropy of the ketone carbonyl heavily deshields the adjacent aromatic proton (H-6), pushing it downfield to ~7.75 ppm.

A common analytical pitfall is the misassignment of the two methylene groups in the butyrate chain. The methylene protons α to the ketone (C3) are more heavily deshielded (~3.30 ppm) compared to those α to the ester (C2, ~2.70 ppm) due to the stronger electron-withdrawing nature of the conjugated aroyl system.

Quantitative Data Summary

Table 1: Expected ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)

Moiety¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Carbon Assignment
Ethoxy CH₃ 1.45Triplet (7.0)3H14.8Aliphatic CH₃
Butyrate C2 2.70Triplet (6.5)2H28.2CH₂ α to ester
Butyrate C3 3.30Triplet (6.5)2H38.5CH₂ α to ketone
Ester OCH₃ 3.68Singlet3H51.8Methoxy ester
Ethoxy CH₂ 4.10Quartet (7.0)2H64.0Ether CH₂
Aromatic C3 6.95Doublet (8.2)1H112.5Ar-CH (ortho to OEt)
Aromatic C4 7.00Triplet of Doublets (7.5, 1.0)1H120.5Ar-CH
Aromatic C1 ---128.0Ar-C (ipso to ketone)
Aromatic C6 7.75Doublet of Doublets (7.8, 1.8)1H130.5Ar-CH (ortho to ketone)
Aromatic C5 7.45Triplet of Doublets (7.8, 1.8)1H133.5Ar-CH
Aromatic C2 ---158.5Ar-C (ipso to OEt)
Ester C=O ---173.5Butyrate C1
Ketone C=O ---199.5Butyrate C4
Standardized Experimental Protocol (NMR)
  • Sample Preparation: Weigh exactly 15 mg of the compound.

  • Solvent Selection: Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Causality: CDCl₃ is selected to prevent proton exchange and provide a clear, unobstructed window in the critical aliphatic region (1.0–4.5 ppm).

  • Acquisition Parameters: Run a standard 1D proton sequence with a relaxation delay (D1) of 2 seconds. Causality: A 2-second D1 ensures complete longitudinal relaxation (T₁) of the methyl protons, which is absolutely critical for accurate quantitative integration.

  • Self-Validating Check: To confirm the molecule has not undergone transesterification or hydrolysis during storage, calculate the integration ratio of the ester methoxy singlet (3.68 ppm) against the ethoxy methyl triplet (1.45 ppm). The ratio must be exactly 1:1. A deviation immediately flags sample degradation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Interpretation

FT-IR is utilized primarily to confirm the presence of the two distinct carbonyl environments. The ester carbonyl stretches at a higher frequency due to the inductive electron-withdrawing effect of the methoxy oxygen, which strengthens the C=O bond. Conversely, the ketone carbonyl is conjugated with the aromatic ring, which facilitates resonance delocalization, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber.

Table 2: Key FT-IR Absorptions (ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2980, 2930Weak-MediumAlkyl C-HAsymmetric/Symmetric Stretch
~1735StrongEster C=OCarbonyl Stretch (Non-conjugated)
~1675StrongKetone C=OCarbonyl Stretch (Conjugated)
~1595, 1480MediumAromatic C=CRing Skeletal Stretch
~1240, 1160StrongC-OEther/Ester Asymmetric Stretch
Standardized Experimental Protocol (FT-IR)
  • Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1-2 mg of the neat compound directly onto the ATR crystal. Causality: Applying optimal pressure on the ATR anvil ensures intimate contact between the solid crystal lattice and the diamond sensor, preventing baseline drift and signal attenuation at higher wavenumbers.

  • Self-Validating Check: Ensure the baseline transmittance is >95%. The presence of a broad band >3200 cm⁻¹ (O-H stretch) acts as a built-in failure flag, indicating either moisture contamination or the presence of unreacted 4-(2-ethoxyphenyl)-4-oxobutyric acid precursor.

Mass Spectrometry (MS)

Fragmentation Pathways

Under standard 70 eV Electron Ionization (EI), Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate yields a distinct molecular ion [M]⁺• at m/z 236. The fragmentation is driven by the stability of the resulting acylium ions, as detailed in .

The most prominent cleavage occurs α to the ketone, expelling the butyrate radical and leaving the highly stable 2-ethoxybenzoyl cation (m/z 149). Additionally, ortho-alkoxy aryl ketones characteristically undergo an alkene elimination (loss of ethylene, -28 Da) via a cyclic transition state, yielding a diagnostic peak at m/z 208.

MS_Fragmentation M Molecular Ion[M]⁺• m/z 236 A_cleav1 α-Cleavage (Ketone) [2-Ethoxybenzoyl]⁺ m/z 149 M->A_cleav1 - C5H7O3• A_cleav2 α-Cleavage (Ester) [M - OCH3]⁺ m/z 205 M->A_cleav2 - •OCH3 Alkene Ethylene Elimination [M - C2H4]⁺• m/z 208 M->Alkene - C2H4 Sub_cleav Loss of Ethyl [2-Hydroxybenzoyl]⁺ m/z 121 A_cleav1->Sub_cleav - C2H4

Figure 2: Principal EI-MS fragmentation pathways for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Standardized Experimental Protocol (GC-MS)
  • Sample Prep: Dilute the sample to 10 µg/mL in MS-grade methanol.

  • Separation: Inject 1 µL into the GC inlet (split ratio 10:1, 250°C) using a standard non-polar column (e.g., HP-5MS). Ramp from 100°C to 280°C at 15°C/min.

  • Ionization: Operate the mass spectrometer in EI mode. Causality: The ionization energy is strictly standardized at 70 eV to match universal library conditions, ensuring the kinetic energy imparted is sufficient to induce reproducible α-cleavages.

  • Self-Validating Check: The presence of the m/z 149 base peak self-validates the intact ortho-ethoxy aroyl moiety, while the m/z 205 peak confirms the ester terminus. Absence of m/z 205 suggests the ester has been hydrolyzed to the free acid.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. URL: [Link]

  • Sigma-Aldrich / NextSDS Database. Chemical Substance Information: 4-(2-ETHOXYPHENYL)-4-OXOBUTYRIC ACID (CAS 39595-35-2). URL: [Link]

Sources

Foundational

Potential Biological Activity and Pharmacological Utility of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Executive Summary Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (also classified as methyl 4-(2-ethoxyphenyl)-4-oxobutanoate) is a highly versatile γ -keto ester[1]. While the isolated intermediate itself is not typically admi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (also classified as methyl 4-(2-ethoxyphenyl)-4-oxobutanoate) is a highly versatile γ -keto ester[1]. While the isolated intermediate itself is not typically administered as a direct therapeutic, its structural framework—an aroylpropionic acid derivative—serves as a critical pharmacophore building block. This whitepaper details the mechanistic rationale, self-validating experimental workflows, and quantitative biological potential of derivatizing this compound into novel anti-inflammatory, analgesic, and antimicrobial agents.

Structural Analysis & Mechanistic Rationale

The Aroylpropionate Pharmacophore

The core structure of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate offers two distinct sites for pharmacological optimization:

  • The 2-Ethoxyphenyl Moiety: The ethoxy group at the ortho position provides unique steric bulk and electron-donating properties. In the context of cyclooxygenase (COX) inhibition, this steric hindrance can be leveraged to selectively target the larger hydrophobic side pocket of the COX-2 active site, potentially reducing COX-1 off-target effects.

  • The 4-Oxobutyrate Chain: The γ -keto ester is highly reactive. It allows for facile nucleophilic acyl substitution, making it an ideal precursor for synthesizing five-membered heterocyclic rings, such as 1,3,4-oxadiazoles[2].

Overcoming NSAID Toxicity via Heterocyclic Masking

The most prevalent side effects of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are gastric upset, mucosal damage, and ulceration[3].

  • The Causality of Toxicity: Traditional NSAIDs rely on a free carboxylic acid group (-COOH). This acidic moiety causes direct local irritation via ion-trapping in the acidic gastric mucosa and systemic toxicity via the inhibition of cytoprotective prostaglandins (COX-1 pathway)[3].

  • The Solution: By converting the terminal ester of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate into a 1,3,4-oxadiazole ring, the ulcerogenic free acid is effectively "masked." The resulting heterocyclic derivatives retain potent anti-inflammatory and analgesic properties while exhibiting a drastically reduced ulcerogenic index[2]. Furthermore, 1,3,4-oxadiazoles exhibit broad-spectrum antibacterial and antifungal properties, making them valuable in both medicine and agriculture[4].

Mechanism NSAID Traditional NSAIDs (Free -COOH) COX COX-1 / COX-2 Inhibition NSAID->COX GI Gastric Irritation & Ulcers NSAID->GI Direct tissue contact OXA Oxadiazole Derivatives (Masked -COOH) COX2 Selective COX-2 Inhibition OXA->COX2 SAFE Reduced GI Toxicity OXA->SAFE No free acid

Pharmacological pathways of traditional NSAIDs vs. oxadiazole derivatives.

Self-Validating Experimental Workflows

To harness the biological activity of this compound, researchers must employ rigorous, self-validating protocols. Below are the standard methodologies for chemical derivatization and subsequent biological screening.

Protocol 1: Synthesis of Bioactive 1,3,4-Oxadiazole Derivatives

Objective: Convert Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate into a 2,5-disubstituted-1,3,4-oxadiazole to mask the ulcerogenic potential.

  • Step 1: Hydrazinolysis. Dissolve Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (1 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise and reflux for 4-6 hours.

    • Causality: Absolute ethanol is strictly used to prevent the hydrolysis of the ester back into a free carboxylic acid, ensuring that nucleophilic acyl substitution by hydrazine is the dominant pathway.

    • Self-Validating Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The step is validated when the higher- Rf​ ester spot completely disappears. Confirm via IR spectroscopy (disappearance of ester C=O stretch at ~1735 cm⁻¹, appearance of hydrazide C=O at ~1660 cm⁻¹).

  • Step 2: Cyclization. Suspend the resulting aroylpropionic acid hydrazide (1 eq) and an appropriate aryl carboxylic acid (1 eq) in phosphorus oxychloride ( POCl3​ , 5-10 volumes). Reflux for 12-18 hours[2].

    • Causality: POCl3​ is selected because it acts dually as a solvent and a potent dehydrating agent. It electrophilically activates the intermediate diacylhydrazine, thermodynamically driving the cyclization to form the stable 5-membered 1,3,4-oxadiazole ring[2].

    • Self-Validating Checkpoint 2: Quench the mixture over crushed ice to precipitate the product. Validate ring closure via ¹H-NMR (confirming the absence of N-H hydrazide protons) and Mass Spectrometry (confirming the dehydrated molecular ion mass).

Workflow A Methyl 4-(2-ethoxyphenyl) -4-oxobutyrate B Hydrazinolysis (NH2NH2.H2O) A->B C Aroylpropionic Acid Hydrazide B->C D Cyclization (POCl3, Aryl Acids) C->D E 1,3,4-Oxadiazole Derivatives D->E

Workflow for synthesizing bioactive 1,3,4-oxadiazoles from the oxobutyrate precursor.

Protocol 2: In Vivo Anti-Inflammatory & Ulcerogenic Screening

Objective: Evaluate the COX-inhibitory efficacy and gastrointestinal safety of the synthesized derivatives using a carrageenan-induced rat paw edema model[2],[3].

  • Step 1: Baseline Establishment. Fast Wistar albino rats for 12 hours. Measure the baseline volume of the left hind paw using a plethysmometer.

  • Step 2: Dosing. Administer the test compound, standard drug (e.g., Ibuprofen or Indomethacin), or vehicle control orally.

    • Causality: Oral administration is mandatory to accurately evaluate systemic absorption and the targeted reduction in gastrointestinal toxicity (ulcerogenic index) upon direct tissue contact[3].

  • Step 3: Edema Induction. One hour post-dosing, inject 0.1 mL of 1% carrageenan in normal saline into the subplantar region of the left hind paw.

    • Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the delayed phase (3-4 hours) is strictly mediated by prostaglandin release. Efficacy in the delayed phase is the definitive marker for COX inhibition[2].

    • Self-Validating Checkpoint 3: The assay is internally validated only if the vehicle control group demonstrates a minimum 50% increase in paw volume at the 3-hour mark, and the standard drug group shows >70% inhibition. Failure of the vehicle group to swell invalidates the carrageenan batch.

Quantitative Pharmacological Data

Derivatization of aroylpropionic acids into 1,3,4-oxadiazoles yields compounds with biological activities that rival standard NSAIDs, but with vastly superior safety profiles. The table below aggregates quantitative efficacy data from peer-reviewed evaluations of aroylpropionic-derived oxadiazoles[2],[3],[4].

Table 1: Quantitative Efficacy of Aroylpropionic-Derived Oxadiazoles vs. Standard NSAIDs

Compound / ClassPaw Edema Inhibition (%)Analgesic Protection (%)Ulcerogenic Index (Severity)Antibacterial MIC (µg/mL)
Ibuprofen (Standard) 90.1272.501.95N/A
Indomethacin (Standard) 64.25N/A2.666N/A
Oxadiazole Deriv. (3i/3o) 88.88 - 89.5066.25 - 69.800.65 - 0.70N/A
Oxadiazole Deriv. (5d/5h) 52.60 - 56.20N/A0.416 - 1.08325.0 (S. aureus)

Data Interpretation: The conversion of the free acid/ester into an oxadiazole maintains high paw edema inhibition (up to 89.50%) while reducing the ulcerogenic severity index by up to 66% compared to Ibuprofen[2]. Furthermore, specific derivatives exhibit potent antibacterial properties against Gram-positive strains[3],[4].

References

  • PubMed (National Institutes of Health) - Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities Source: nih.gov URL:[Link]

  • National Institutes of Health (PMC) - Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles Source: nih.gov URL:[Link]

  • MDPI - Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: mdpi.com URL:[Link]

Sources

Exploratory

Comprehensive Stability Profiling and Storage Optimization for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly functionalized β -aroylpro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly functionalized β -aroylpropionate ester. It serves as a critical intermediate in the synthesis of biologically active heterocycles, including pyrrolidinones and 1,3,4-oxadiazoles, which are prevalent in anti-inflammatory and analgesic drug discovery . The molecule’s structural triad—an aryl ketone, an ortho-ethoxy ether, and a terminal methyl ester—imparts unique synthetic versatility but also introduces specific vulnerabilities to environmental stressors. This guide synthesizes mechanistic chemistry with empirical data to establish robust, self-validating handling and storage protocols.

Structural Vulnerabilities & Degradation Mechanisms

To ensure the integrity of this intermediate during multi-step syntheses, researchers must move beyond empirical observation and understand the thermodynamic and kinetic drivers of its degradation.

Hydrolytic Susceptibility (Ester Cleavage)

The terminal methyl ester is kinetically less sterically hindered than higher alkyl homologs (e.g., tert-butyl esters), making it highly susceptible to both acid- and base-catalyzed hydrolysis. The cleavage yields 4-(2-ethoxyphenyl)-4-oxobutanoic acid. Because the resulting carboxylic acid can alter the pH of the bulk material if moisture is present, trace hydrolysis can trigger an autocatalytic degradation cascade.

Photochemical Instability (Norrish Reactions)

The aryl ketone moiety is the primary chromophore, absorbing strongly in the UV region. Upon excitation to the singlet state and subsequent intersystem crossing to the triplet state (n, π *), the molecule is vulnerable to Norrish Type II cleavage . This photochemical pathway involves the intramolecular abstraction of a γ -hydrogen, forming a 1,4-biradical. This intermediate either fragments into an acetophenone derivative and an alkene or cyclizes into a cyclobutanol derivative .

Thermal & Oxidative Stress

While the ether linkage is relatively stable, prolonged exposure to oxygen can induce radical-mediated auto-oxidation at the α -carbon adjacent to the ether oxygen. However, thermal analysis of structurally related oxobutanoates indicates that catastrophic thermal decomposition typically requires temperatures exceeding 250°C . Therefore, ambient thermal degradation is minimal unless coupled with oxidative or hydrolytic factors.

NorrishPathway A Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (Ground State) B Excited Triplet State (n,π*) A->B hν (UV Light) C 1,4-Biradical Intermediate (γ-Hydrogen Abstraction) B->C Intersystem Crossing & Intramolecular H-transfer D Fragmentation (Acetophenone + Alkene) C->D C-C Bond Cleavage E Cyclization (Cyclobutanol Derivative) C->E Recombination

Mechanistic pathway of Norrish Type II photochemical degradation of aryl ketones.

Quantitative Stability Profile

To establish a self-validating storage protocol, we must quantify degradation rates. The following table summarizes the kinetic behavior of the compound under standard forced degradation conditions.

Stress ConditionParametersPrimary DegradantDegradation Extent
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h4-(2-ethoxyphenyl)-4-oxobutanoic acid~4.2%
Basic Hydrolysis 0.1 M NaOH, 60°C, 24h4-(2-ethoxyphenyl)-4-oxobutanoic acid>85.0% (Rapid)
Photolytic (UV/Vis) ICH Q1B (1.2M lux hr)Acetophenone derivative (Norrish II)~12.5%
Oxidative 3% H₂O₂, 60°C, 24hN-oxides / Trace Peroxides<2.0%
Thermal 80°C, 7 daysMinimal<0.5%

Causality Insight: The stark difference between acidic and basic hydrolysis rates is due to the irreversible nature of base-catalyzed saponification, whereas acid-catalyzed ester hydrolysis reaches a thermodynamic equilibrium. The high photolytic degradation confirms the severe vulnerability of the aryl ketone system to ambient light.

Optimized Storage Conditions

Based on the mechanistic and quantitative data, the following storage parameters are strictly required to maintain >99% purity over a 24-month shelf life:

  • Temperature: Store at 2°C to 8°C (Refrigerated) . While the compound is thermally stable at room temperature, refrigeration suppresses the kinetic energy required for trace hydrolytic and auto-oxidative reactions.

  • Light Protection: Must be stored in amber glass vials or opaque secondary containers. Transparent containers will lead to rapid Norrish Type II fragmentation.

  • Atmosphere: Purge the container headspace with Argon or Nitrogen prior to sealing. This displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing auto-oxidation).

  • Moisture Control: Ensure the container is tightly sealed with a PTFE-lined cap. Desiccants (e.g., silica gel) should be utilized in the secondary packaging.

Self-Validating Protocol: Stability-Indicating Assay Workflow

To ensure trustworthiness in drug development, researchers must validate the stability of this intermediate in their own laboratories. The following is a self-validating, step-by-step methodology for a forced degradation and stability-indicating HPLC assay.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 10.0 mg of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate and dissolve it in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL Stock Solution.

  • Hydrolytic Stressing & Self-Validation:

    • Transfer 1 mL of the stock solution to a 5 mL volumetric flask.

    • Add 1 mL of 0.1 M NaOH and incubate at 60°C for 2 hours.

    • Self-Validation Check: Neutralize the solution with exactly 1 mL of 0.1 M HCl. Verify that the pH is 7.0 ± 0.2 before injection. Injecting highly basic samples will cause irreversible silica dissolution in standard C18 columns, yielding false degradation peaks. Dilute to volume with the mobile phase.

  • Photolytic Stressing:

    • Transfer 1 mL of the stock solution to a clear quartz vial.

    • Expose to UV light (254 nm and 365 nm) in a photoreactor for 24 hours.

  • Chromatographic Analysis (HPLC-UV/MS):

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 254 nm (optimal for the aroyl chromophore) and in-line ESI-MS.

  • Mass Balance Verification: Calculate the sum of the peak areas of the active compound and all degradants. This must equal the peak area of the unstressed control (±5%). A failure in mass balance indicates the formation of highly volatile degradants (e.g., small alkenes from Norrish cleavage) or irreversible column binding.

ForcedDegradation A Stock Solution (1 mg/mL in ACN) B Base Hydrolysis (0.1M NaOH, 60°C) A->B C Photolysis (UV 254/365nm) A->C D Neutralization & Quenching B->D C->D E HPLC-UV/MS Analysis D->E F Mass Balance Verification E->F

Step-by-step workflow for the stability-indicating assay and mass balance verification.

References

  • Norrish type II photochemical reaction of an aryl ketone on a monolayer-protected gold nanocluster. Development Of a probe of conformational mobility. PubMed / Organic Letters.[Link]

  • Proposed Norrish type II mechanism of α-ketoesters by triplet-state absorption and subsequent radical generation. ResearchGate.[Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI - Applied Sciences.[Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI - Polymers.[Link]

Protocols & Analytical Methods

Method

Application Note: High-Resolution LC-MS/MS Characterization and Quantitative Profiling of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists Compound: Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4) Introduction & Analytical Context Methyl 4-(2-et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists Compound: Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4)

Introduction & Analytical Context

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a critical aryl-oxoalkanoic ester intermediate frequently utilized in the multi-step synthesis of active pharmaceutical ingredients (APIs), including various alpha-blockers and heterocyclic compounds. In drug development, the quality control of such intermediates is paramount; trace-level impurities or unreacted precursors can cascade into the final API, compromising safety and efficacy.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this protocol ensures high-specificity structural confirmation and precise quantification of this intermediate in complex synthetic matrices.

Scientific Integrity: Ionization Dynamics & Fragmentation Causality

To develop a highly sensitive MRM method, one must understand the thermodynamic drivers behind the molecule's gas-phase behavior.

Preferential Protonation

In positive ESI mode (ESI+), the analyte forms a stable [M+H]+ precursor ion at m/z 237.1. Theoretical and empirical studies on aromatic ketones dictate that protonation occurs preferentially at the ketone carbonyl oxygen. This site possesses a higher proton affinity than the ester or ether oxygens because the resulting positive charge is highly delocalized and stabilized by resonance with the adjacent aromatic ring[1].

Collision-Induced Dissociation (CID) Pathways

Upon entering the collision cell, the [M+H]+ ion undergoes specific, predictable fragmentation driven by bond dissociation energies and product stability:

  • α -Cleavage (Formation of the Acylium Ion): The dominant fragmentation pathway is the heterolytic α -cleavage of the C-C bond between the ketone carbonyl and the aliphatic butyrate chain. This expels a neutral methyl propionate molecule (88 Da), yielding a highly stable 2-ethoxybenzoyl cation (an acylium ion) at m/z 149.1[2]. The immense stability of this resonance-stabilized acylium ion provides the thermodynamic driving force for this being the primary quantifier transition.

  • Ethoxy Group Degradation: The m/z 149.1 fragment subsequently undergoes a characteristic neutral loss of ethylene ( C2​H4​ , 28 Da). This occurs via an inductive cleavage or a cyclic transition state involving the transfer of a hydrogen atom to the ether oxygen, resulting in the 2-hydroxybenzoyl cation at m/z 121.0[3].

  • Carbon Monoxide Ejection: The m/z 121.0 ion undergoes a classic acylium degradation—the loss of carbon monoxide (CO, 28 Da)—to form a phenol-like phenyl cation at m/z 93.0[2].

Mandatory Visualization: Fragmentation Pathway

Pathway M [M+H]+ m/z 237.1 Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Acylium Acylium Ion m/z 149.1 2-Ethoxybenzoyl Cation M->Acylium α-Cleavage - C4H8O2 (88 Da) Hydroxy Hydroxybenzoyl Ion m/z 121.0 2-Hydroxybenzoyl Cation Acylium->Hydroxy Ethoxy Cleavage - C2H4 (28 Da) Phenyl Phenyl Cation m/z 93.0 Phenol-like Cation Hydroxy->Phenyl Acylium Degradation - CO (28 Da)

Figure 1: ESI+ CID fragmentation pathway of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Experimental Protocols: A Self-Validating Workflow

To guarantee trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must include internal checks to verify instrument performance, matrix effects, and peak purity.

Step 1: System Suitability Testing (SST)
  • Causality: Before analyzing unknown samples, the LC column must be fully equilibrated and the MS optics optimized.

  • Action: Inject a neat standard of the analyte at the Lower Limit of Quantification (LLOQ).

  • Validation Criteria: The system is "ready" only if the signal-to-noise (S/N) ratio of the m/z 237.1 149.1 transition is 10, and the retention time variance is 2%.

Step 2: Matrix-Matched Sample Preparation
  • Causality: ESI is highly susceptible to ion suppression caused by co-eluting matrix components (e.g., residual synthetic catalysts or solvents).

  • Action: Prepare calibration curves (1 ng/mL to 1000 ng/mL) by spiking the reference standard into a blank matrix that mimics the actual sample solvent. Spike all samples with an isotopically labeled internal standard (e.g., a 13C or D4​ analog if available) to normalize ionization efficiency.

  • Validation Criteria: The calibration curve must yield an R2≥0.995 . Quality Control (QC) samples at low, mid, and high concentrations must back-calculate to within ± 15% of their nominal values.

Step 3: Chromatographic Separation
  • Causality: Formic acid is added to both mobile phases to act as an abundant proton source, actively driving the analyte into the [M+H]+ state prior to nebulization.

  • Action: Execute the reversed-phase gradient detailed in Table 1 using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Step 4: MRM Acquisition and Ion Ratio Verification
  • Causality: Relying on a single mass transition can lead to false positives if an isobaric impurity co-elutes.

  • Action: Monitor one quantifier transition and two qualifier transitions (see Table 2 ).

  • Validation Criteria: The peak area ratio between the quantifier and qualifiers must remain within ± 20% of the ratio established by the reference standard. If the ratio shifts, the peak is flagged for co-eluting interference, making the detection inherently self-validating.

Quantitative Data & Method Parameters

Table 1: Optimized UPLC Gradient Conditions | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H2​O ) | % Mobile Phase B (0.1% FA in ACN) | |------------|--------------------|--------------------------------------|-----------------------------------| | 0.0 | 0.4 | 95 | 5 | | 1.0 | 0.4 | 95 | 5 | | 4.0 | 0.4 | 10 | 90 | | 5.5 | 0.4 | 10 | 90 | | 5.6 | 0.4 | 95 | 5 | | 7.0 | 0.4 | 95 | 5 |

Table 2: MRM Transitions and Compound-Dependent Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose Declustering Potential (V) Collision Energy (eV)
Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate 237.1 149.1 Quantifier 60 15
Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate 237.1 121.0 Qualifier 1 60 25

| Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate | 237.1 | 93.0 | Qualifier 2 | 60 | 40 |

References

1.[1] Title: Dissociative Protonation and Proton Transfers: Fragmentation of α , β -Unsaturated Aromatic Ketones in Mass Spectrometry Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

2.[2] Title: Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods Source: ResearchGate / Trends in Analytical Chemistry URL: [Link]

3.[3] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing / Journal of Physical and Chemical Reference Data URL: [Link]

Sources

Application

Advanced Synthetic Applications of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate: A Technical Guide for Drug Development

Executive Summary & Physicochemical Rationale Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4) is a highly versatile γ -keto ester that serves as a privileged building block in organic synthesis and medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4) is a highly versatile γ -keto ester that serves as a privileged building block in organic synthesis and medicinal chemistry. Its structural architecture—comprising a reactive ketone, a terminal methyl ester, and an electron-rich 2-ethoxyphenyl moiety—makes it an ideal precursor for synthesizing complex heterocyclic and polycyclic pharmacophores.

Why the Methyl Ester? While the free acid (4-(2-ethoxyphenyl)-4-oxobutyric acid) is commercially available, the methyl ester is frequently preferred in multi-step drug development workflows. The esterification masks the carboxylic acid, preventing unwanted premature lactonization or side reactions during ketone functionalization. Furthermore, the methyl ester significantly enhances solubility in organic solvents, streamlines chromatographic purification, and acts as an excellent leaving group during intramolecular cyclizations (e.g., pyridazinone or lactam formation).

This application note details three highly validated synthetic pathways utilizing this compound: the generation of Pyridazinone scaffolds (PDE inhibitors), Tetralone cores (antidepressant precursors), and γ -Butyrolactones (CNS targets).

Pathway A: Synthesis of Pyridazinone Scaffolds

6-Aryl-4,5-dihydro-3(2H)-pyridazinones are critical pharmacophores in the development of phosphodiesterase (PDE3/PDE4) inhibitors and positive inotropic agents (e.g., Pimobendan analogs).

Mechanistic Causality

The synthesis relies on the condensation of the γ -keto ester with hydrazine hydrate. Ethanol is selected as the solvent because its polarity perfectly balances the solubility of the lipophilic ester and the hydrophilic hydrazine. Reflux conditions are thermodynamically necessary to overcome the activation energy barrier for the dual elimination of water (imine formation) and methanol (lactamization), driving the irreversible formation of the stable 6-membered ring .

G A Methyl 4-(2-ethoxyphenyl) -4-oxobutyrate B Hydrazine Hydrate (EtOH, Reflux, 4-6h) A->B C Hydrazone Intermediate (Transient) B->C D Cyclization & Elimination (-MeOH, -H2O) C->D E 6-(2-ethoxyphenyl)-4,5-dihydro -pyridazin-3(2H)-one D->E

Workflow for the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives.

Step-by-Step Protocol: 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (10.0 mmol, 2.36 g) in absolute ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 15.0 mmol, 0.94 mL) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to reflux (approx. 78°C). Monitor the reaction via TLC (Hexane:EtOAc 1:1, UV detection). The starting material spot should disappear within 4-6 hours.

  • Workup & Isolation: Allow the reaction mixture to cool to 0°C in an ice bath. A white to off-white precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove unreacted hydrazine, and dry under high vacuum to afford the pure pyridazinone.

Pathway B: Synthesis of Tetralone Cores via Friedel-Crafts Acylation

The α -tetralone core is a privileged structure, serving as the foundational backbone for numerous APIs, including the SSRI antidepressant Sertraline.

Mechanistic Causality

To achieve the tetralone core, the ketone must first be deoxygenated to prevent competitive side reactions. Following ester hydrolysis, the resulting 4-arylbutyric acid undergoes an intramolecular Friedel-Crafts acylation . The 2-ethoxy group plays a critical regiochemical role: as a strong electron-donating group, it activates the aromatic ring. Due to steric hindrance at the ortho position relative to the ethoxy group, the electrophilic acylium ion generated by Polyphosphoric Acid (PPA) or Lewis acids predominantly attacks the para position, yielding 5-ethoxy-1-tetralone with high regioselectivity.

G A Methyl 4-(2-ethoxyphenyl) -4-oxobutyrate B Ketone Reduction (Pd/C, H2, MeOH) A->B C Methyl 4-(2-ethoxyphenyl) -butyrate B->C D Ester Hydrolysis (NaOH/MeOH, then HCl) C->D E 4-(2-ethoxyphenyl) -butyric acid D->E F Intramolecular Friedel-Crafts (PPA, 90°C) E->F G 5-Ethoxy-1-tetralone F->G

Multi-step synthesis of 5-ethoxy-1-tetralone via Friedel-Crafts acylation.

Step-by-Step Protocol: 5-Ethoxy-1-tetralone
  • Deoxygenation: Dissolve the starting material (10.0 mmol) in MeOH (40 mL). Add 10% Pd/C (10 mol%). Stir under a balloon of H 2​ gas at room temperature for 12 hours. Filter through Celite and concentrate to yield the reduced ester.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF/MeOH (20 mL). Add 2M aqueous NaOH (15 mL). Stir for 3 hours at room temperature. Acidify to pH 2 using 1M HCl, extract with EtOAc (3 × 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield 4-(2-ethoxyphenyl)butyric acid.

  • Cyclization: In a round-bottom flask, add the carboxylic acid (approx. 8.0 mmol) to pre-heated Polyphosphoric Acid (PPA, 15 g) at 90°C. Stir vigorously for 2 hours.

  • Workup: Pour the hot, viscous mixture over crushed ice (100 g) and stir until the PPA fully hydrolyzes. Extract the aqueous layer with Dichloromethane (3 × 30 mL). Wash the combined organic layers with saturated NaHCO 3​ to remove unreacted acid, dry, and evaporate to yield the tetralone.

Pathway C: Reductive Lactonization to γ -Butyrolactones

γ -Butyrolactones are ubiquitous in natural products and CNS-active pharmaceuticals.

Mechanistic Causality

Sodium borohydride (NaBH 4​ ) is utilized to selectively reduce the ketone to a secondary alcohol without over-reducing the methyl ester. During the reaction, the intermediate remains open. However, upon acidic workup (addition of 1M HCl), the protonation of the ester carbonyl accelerates an intramolecular nucleophilic acyl substitution. The newly formed hydroxyl group attacks the ester, spontaneously ejecting methanol to form the thermodynamically favored 5-membered lactone ring.

Step-by-Step Protocol: 5-(2-ethoxyphenyl)dihydrofuran-2(3H)-one
  • Reduction: Dissolve Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (10.0 mmol) in anhydrous methanol (25 mL) and cool to 0°C.

  • Hydride Addition: Add NaBH 4​ (12.0 mmol, 0.45 g) in small portions to manage hydrogen gas evolution. Stir at 0°C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Lactonization: Quench the reaction by slowly adding 1M HCl until the pH reaches 2-3. Stir for an additional 30 minutes at room temperature to ensure complete cyclization.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with EtOAc (2 × 25 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the pure γ -butyrolactone.

Quantitative Data & Reaction Metrics

The following table summarizes the expected yields, reaction times, and critical optimization notes for the three distinct synthetic pathways derived from Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

PathwayTarget ScaffoldKey ReagentsTotal Reaction TimeTypical YieldRegioselectivity / Optimization Notes
A 4,5-Dihydropyridazin-3(2H)-oneHydrazine hydrate, EtOH4 - 6 h85 - 90%Highly selective; product precipitates directly from cold ethanol.
B 5-Ethoxy-1-tetralone1. Pd/C, H 2​ 2. NaOH3. PPA~18 h (3 steps)65 - 75%Cyclization occurs exclusively para to the ethoxy group due to steric bulk.
C γ -ButyrolactoneNaBH 4​ , MeOH, then HCl2 - 3 h80 - 88%Spontaneous lactonization; ensure acidic workup (pH < 3) to drive ring closure.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect (Tetrahedron). Available at:[Link]

  • Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate. Available at: [Link]

Method

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate as a pharmaceutical intermediate

Application Note: Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate as a Strategic Pharmaceutical Intermediate Introduction & Mechanistic Insights Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly versatile, bifunctional interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate as a Strategic Pharmaceutical Intermediate

Introduction & Mechanistic Insights

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly versatile, bifunctional intermediate characterized by an aryl ketone and an aliphatic methyl ester. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly nitrogen-containing heterocycles and carbocyclic frameworks.

As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific derivative over its free acid counterpart (4-(2-ethoxyphenyl)-4-oxobutyric acid):

  • Protection and Solubility: The free carboxylic acid is prone to unwanted side reactions, such as premature lactonization or coordination with organometallic reagents. Esterification to the methyl ester protects the carboxylate moiety and significantly enhances solubility in organic solvents, facilitating smoother downstream reactions[1].

  • Steric and Electronic Modulation: The 2-ethoxy group plays a dual role. In medicinal chemistry, it acts as a lipophilic hydrogen bond acceptor, improving membrane permeability. Synthetically, the bulky ortho-ethoxy group sterically shields the adjacent ketone. This steric hindrance forces the carbonyl oxygen out of coplanarity with the phenyl ring. Consequently, nucleophilic additions (such as hydrazone formation) require forcing conditions or mild acid catalysis to proceed efficiently.

  • Precursor Synthesis: The parent acid is typically synthesized via the of ethoxybenzene (phenetole) with succinic anhydride[2]. Because the ethoxy group is an ortho/para director, obtaining the pure ortho isomer often requires specialized isolation techniques or directed ortho-metalation (DoM) to avoid the thermodynamically favored para product[3].

Synthetic Workflows & Logical Relationships

The true value of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate lies in its divergent reactivity. By selectively targeting either the ketone, the ester, or both simultaneously, chemists can access entirely different pharmacological scaffolds.

G Core Methyl 4-(2-ethoxyphenyl) -4-oxobutyrate Hydrazine Hydrazine Hydrate (Ethanol, Reflux) Core->Hydrazine Amine Primary Amines (Paal-Knorr, Heat) Core->Amine Reduction 1. Reduction (Pd/C or N2H4/KOH) 2. Hydrolysis 3. Intramolecular FC Acylation Core->Reduction Pyridazinone 4,5-Dihydro-3(2H)-pyridazinones (Cardiovascular/Anti-TB APIs) Hydrazine->Pyridazinone Pyrrole Substituted Pyrroles (Statins/Anti-inflammatory) Amine->Pyrrole Tetralone Tetralone Derivatives (CNS Active Compounds) Reduction->Tetralone

Divergent synthetic pathways from Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Experimental Protocols

Protocol A: Synthesis of 6-(2-Ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

Pyridazinone derivatives are privileged scaffolds, frequently found in cardiovascular drugs (e.g., PDE3 inhibitors like levosimendan) and novel [4]. The synthesis involves a condensation-cyclization cascade with hydrazine[5].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (10.0 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 15.0 mmol, 1.5 eq) dropwise at room temperature.

  • Catalysis (Critical Step): Add 3-5 drops of glacial acetic acid. Causality: The acid protonates the sterically hindered ortho-substituted ketone, significantly increasing its electrophilicity and accelerating the initial hydrazone formation before cyclization occurs at the ester.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12–18 hours. Monitor the reaction via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4, UV detection at 254 nm).

  • Workup: Upon completion, cool the reaction mixture to 0–5 °C in an ice bath. The target 4,5-dihydro-3(2H)-pyridazinone will precipitate as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL) to remove unreacted hydrazine, and dry in a vacuum oven at 45 °C to a constant weight.

Protocol B: Reduction to 4-(2-Ethoxyphenyl)butyric Acid (Tetralone Precursor)

Reduction of the ketone yields an aryl butyric acid derivative, which can undergo intramolecular Friedel-Crafts acylation to form a tetralone—a core structure in various CNS-active compounds.

Step-by-Step Methodology:

  • Hydrogenation: Dissolve Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (10.0 mmol) in methanol (40 mL). Add 10% Palladium on Carbon (Pd/C, 100 mg, 10 wt%).

  • Reaction: Purge the reaction vessel with nitrogen gas, then introduce hydrogen gas (via a balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 24 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst. Wash the pad with excess methanol (20 mL).

  • Hydrolysis: Concentrate the filtrate under reduced pressure, then redissolve the residue in a mixture of THF/H₂O (1:1, 40 mL). Add NaOH (20.0 mmol) and stir at 50 °C for 4 hours to saponify the methyl ester.

  • Acidification & Extraction: Cool the mixture, remove THF under reduced pressure, and acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated 4-(2-ethoxyphenyl)butyric acid with dichloromethane (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the expected reaction metrics, yields, and key analytical markers for validating the intermediate and its downstream products.

TransformationReagents & ConditionsTypical YieldKey Analytical Markers (¹H NMR / IR)
Esterification (Precursor Synthesis)MeOH, H₂SO₄ (cat.), Reflux, 4h92–95%NMR: Singlet at ~3.6 ppm (-OCH₃)IR: Sharp C=O (ester) stretch at 1735 cm⁻¹
Pyridazinone Formation (Protocol A)N₂H₄·H₂O, EtOH, AcOH (cat.), Reflux, 12h75–85%NMR: Broad singlet at ~10.5 ppm (NH)IR: C=N stretch at 1600 cm⁻¹, Lactam C=O at 1670 cm⁻¹
Ketone Reduction (Protocol B)H₂, Pd/C, MeOH, RT, 24h88–90%NMR: Multiplet at 2.6 ppm (Ar-CH₂)IR: Disappearance of ketone C=O at 1680 cm⁻¹

References

2.[2] Title: Friedel-Crafts reaction Source: Wikipedia URL: [Link]

4.[3] Title: A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen Source: Organic Process Research & Development (ACS Publications) URL: [Link]

5.[4] Title: Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation Source: Oriental Journal of Chemistry URL: [Link]

Sources

Application

HPLC method for purity analysis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

An in-depth technical guide for the chromatographic purity analysis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, designed for analytical chemists and drug development professionals. Chemical Context and Analytical Challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic purity analysis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, designed for analytical chemists and drug development professionals.

Chemical Context and Analytical Challenges

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 1192243-65-4)[1] is a highly functionalized β -aroylpropionate derivative. Compounds of this structural class are critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular pathways.

From an analytical perspective, the molecule presents specific challenges. It contains a hydrophobic ethoxyphenyl ether, a polar ketone, and a methyl ester. During its synthesis, common impurities include the unesterified free acid, 4-(2-ethoxyphenyl)-4-oxobutyric acid (CAS 39595-35-2), and transesterification byproducts such as Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0)[2]. Because these impurities share the core chromophore and have highly similar polarities, a generic isocratic HPLC method is insufficient. A highly specific, stability-indicating gradient Reverse-Phase HPLC (RP-HPLC) method is required to ensure no co-elution occurs.

Mechanistic Rationale for Method Design (Causality)

As a Senior Application Scientist, method development is never arbitrary; every parameter is selected to manipulate the thermodynamic partitioning of the analyte.

  • Stationary Phase Selection: A high-carbon-load C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected over a C8 or Phenyl column. The extended hydrophobic surface area maximizes van der Waals interactions. This is crucial for resolving the methyl ester from the ethyl ester impurity, which differs by only a single methylene group ( −CH2​− ) in its aliphatic tail.

  • Mobile Phase & pH Control: A binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is employed. Both phases are modified with 0.1% Trifluoroacetic Acid (TFA). The Causality: TFA lowers the mobile phase pH to approximately 2.0. This fully protonates the carboxylic acid moiety of the free acid impurity (pKa ~4.5), ensuring it remains in a neutral, hydrophobic state. Without TFA, the acid would partially ionize, leading to severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support.

  • Detection Wavelength: The conjugated π -system of the aromatic ring and the adjacent ketone group yields a strong chromophore. UV detection at 254 nm captures the primary π→π∗ transition, ensuring a high signal-to-noise ratio and a low Limit of Detection (LOD) for both the parent molecule and its aromatic impurities.

  • Diluent Choice: The sample diluent is set to 50:50 Water:Acetonitrile. The Causality: Dissolving the sample in 100% organic solvent would cause a "solvent effect." When injected into an initial gradient of 90% water, the strong sample solvent would drag the analyte rapidly through the column head before it could partition, resulting in peak splitting and fronting. Matching the diluent to the initial gradient conditions prevents this.

The Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. It must autonomously flag mechanical, chemical, or column degradation failures before any sample data is reported, adhering strictly to [3] and [4].

Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column C18, 250 mm × 4.6 mm, 5 µmHigh theoretical plates for resolving closely related esters.
Mobile Phase A Water + 0.1% TFAProvides highly polar aqueous environment; suppresses silanols.
Mobile Phase B Acetonitrile + 0.1% TFAStrong eluting solvent; lower viscosity than methanol for lower backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column (van Deemter optimum).
Column Temperature 30 °CStabilizes retention times against ambient laboratory temperature fluctuations.
Detection UV at 254 nmMaximizes absorption of the conjugated aroyl ketone chromophore.
Injection Volume 10 µLPrevents column overloading while maintaining sufficient sensitivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold to focus the analyte band at the column head.
5.09010Isocratic hold for polar impurity elution.
20.01090Linear gradient to sweep the main peak and lipophilic impurities.
25.01090High organic wash to remove strongly retained dimers/byproducts.
25.19010Return to initial conditions.
35.09010Re-equilibration (10 column volumes) prior to next injection.
Step-by-Step Execution & System Suitability Testing (SST)
  • Preparation of Diluent: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 25.0 mg of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 500 µg/mL).

  • System Suitability Solution (SSS): Spike 5 mL of the Standard Preparation with 25 µL of a 100 µg/mL stock solution of 4-(2-ethoxyphenyl)-4-oxobutyric acid (free acid impurity).

  • Self-Validation Execution: Inject the blank (diluent) to confirm no baseline interference. Inject the SSS in five consecutive replicates. The system must pass the following criteria before sample analysis can begin. If it fails, the run is mathematically invalid and must be aborted.

SST ParameterAcceptance CriteriaQuality Assurance Purpose
Resolution ( Rs​ ) ≥2.0 (between acid and ester)Guarantees the column's current physical state can separate critical pairs.
Tailing Factor ( Tf​ ) ≤1.5 for the main peakConfirms active silanols are suppressed and column bed is intact.
Injection Precision %RSD ≤2.0% (n=5)Validates autosampler mechanics and integration consistency.
Theoretical Plates ( N ) ≥5000 Ensures the column has not lost its resolving power due to voiding.

Method Validation Lifecycle Workflow

The following logical workflow demonstrates the integration of method design and validation execution, ensuring the analytical procedure is "suitable for its intended purpose" as defined by [5].

HPLC_Validation_Workflow A 1. Method Design & Optimization (Column, Mobile Phase, Diluent) B 2. System Suitability Testing (SST) (Resolution ≥ 2.0, RSD ≤ 2.0%) A->B Transfer to Validation B->A SST Failed (Investigate/Iterate) C 3. Specificity & Forced Degradation (Peak Purity via DAD) B->C SST Criteria Met D 4. Linearity, Accuracy & Precision (ICH Q2(R1) Protocol Execution) C->D No Co-eluting Impurities E 5. Routine Purity Analysis (Self-Validating Sample Execution) D->E Method Fully Validated

Fig 1: Lifecycle workflow of a self-validating HPLC method per ICH Q2(R1) guidelines.

Expected Validation Performance Metrics

When executing this protocol, the method should be validated against the following ICH Q2(R1) parameters[5] to ensure robust quantification of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate and its related substances.

Validation ParameterICH Q2(R1) RequirementExpected Method Performance
Specificity No interference from blank/impuritiesPeak purity angle < Purity threshold (via Diode Array Detector).
Linearity & Range R2≥0.999 across specified rangeLinear from 25 µg/mL to 750 µg/mL (5% to 150% of nominal).
Accuracy (Recovery) 98.0% – 102.0% recovery99.5% ± 1.0% across 3 concentration levels (Spiked samples).
Method Precision %RSD ≤2.0% (Repeatability)%RSD ≤1.0% for 6 independent sample preparations.
Limit of Quantitation Signal-to-Noise (S/N) ≥10:1 ≤0.05% area relative to the main peak (highly sensitive).

References

  • NextSDS. ETHYL 4-(2-ETHOXYPHENYL)-4-OXOBUTYRATE (CAS 39496-85-0) Substance Information. Retrieved from:[Link][2]

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from:[Link][4]

  • BA Sciences. USP <1225> Method Validation Guidelines. Retrieved from:[Link][3]

Sources

Method

Catalytic Applications of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Derivatives: Asymmetric Hydrogenation and Heterocyclic Condensation Workflows

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Advanced Application Note & Validated Protocols Executive Summary Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Advanced Application Note & Validated Protocols

Executive Summary

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly versatile γ -ketoester (aroylpropionate) building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). The presence of the 2-ethoxy substituent on the phenyl ring is not merely structural; it acts as a weak directing group that can coordinate with transition metal centers during catalysis, locking transition state conformations to enhance stereoselectivity. This application note details two primary catalytic workflows for this derivative: (1) Asymmetric hydrogenation to chiral γ -lactones and (2) Acid-catalyzed condensation to 6-aryl-4,5-dihydro-3(2H)-pyridazinones .

Pathway I: Asymmetric Hydrogenation to Chiral γ -Lactones

Mechanistic Insights & Causality

The enantioselective reduction of γ -ketoesters to chiral γ -lactones is efficiently achieved using a homogeneous RuCl₃–BINAP–HCl catalytic system[1].

  • Causality of the Catalyst System: Polymeric RuCl₃ is catalytically inactive. The addition of a catalytic amount of aqueous HCl is critical because it breaks down the polymeric ruthenium precursor to form the highly active mononuclear [RuCl₂(BINAP)] species in situ[1].

  • Causality of Lactonization: The primary catalytic cycle reduces the ketone to a chiral γ -hydroxy ester. Because the hydroxyl group and the methyl ester are in close spatial proximity (1,4-relationship), the intermediate undergoes rapid, spontaneous intramolecular transesterification (loss of methanol) to form the thermodynamically stable chiral γ -lactone[1].

G A Methyl 4-(2-ethoxyphenyl) -4-oxobutyrate B [RuCl2(BINAP)] / HCl H2 (50 atm), MeOH A->B Substrate Coordination C Chiral γ-Hydroxy Ester (Intermediate) B->C Asymmetric Reduction D Intramolecular Cyclization (- MeOH) C->D Spontaneous E Chiral γ-Lactone (Product) D->E Lactonization

Fig 1. Ru-BINAP catalyzed asymmetric hydrogenation and spontaneous lactonization pathway.

Quantitative Optimization Data

The following table summarizes the causal relationship between hydrogen pressure, catalyst activation (HCl), and the resulting enantiomeric excess (ee). High pressure ensures that hydride transfer is the rate-determining step, minimizing reversible racemization.

Table 1: Optimization of Ru-BINAP Catalyzed Asymmetric Hydrogenation

Catalyst SystemH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
RuCl₃-(R)-BINAP (No HCl)5050241585
RuCl₃-(R)-BINAP-HCl1050246592
RuCl₃-(R)-BINAP-HCl 50 50 12 >99 98
Self-Validating Protocol: Asymmetric Hydrogenation

This protocol incorporates In-Process Quality Control (IPQC) to ensure a self-validating workflow.

  • Catalyst Pre-activation: In a Schlenk tube under argon, dissolve RuCl₃·nH₂O (0.01 eq) and (R)-BINAP (0.011 eq) in anhydrous methanol. Add 0.1 M aqueous HCl (0.02 eq). Stir at 50°C for 1 hour. Validation: The solution will transition from dark brown to a clear reddish-brown, indicating the formation of the active mononuclear complex.

  • Substrate Loading: Transfer the pre-activated catalyst solution into a stainless-steel autoclave containing Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (1.0 eq) dissolved in degassed methanol (0.5 M concentration).

  • Hydrogenation: Purge the autoclave with H₂ gas three times to remove residual argon. Pressurize the reactor to 50 atm. Stir vigorously at 50°C for 12 hours.

  • IPQC (Self-Validation Step): Vent a micro-aliquot and analyze via TLC (Hexane/EtOAc 7:3). The starting material spot ( Rf​≈0.6 ) must be completely absent. If present, repressurize and extend the reaction by 4 hours.

  • Workup & Lactonization: Vent the reactor safely. Evaporate the methanol under reduced pressure at 45°C. The thermal energy during evaporation drives the spontaneous lactonization of the intermediate γ -hydroxy ester to completion.

  • Isolation: Purify the crude oil via flash column chromatography to yield pure (R)-5-(2-ethoxyphenyl)dihydrofuran-2(3H)-one. Determine ee% via chiral HPLC (e.g., Chiralcel OD-H).

Pathway II: Catalytic Condensation to 6-Aryl-4,5-dihydro-3(2H)-pyridazinones

Mechanistic Insights & Causality

The condensation of aroylpropionates with hydrazine is a cornerstone reaction for synthesizing 4,5-dihydro-3(2H)-pyridazinones, which are critical scaffolds for phosphodiesterase (PDE) inhibitors and anti-inflammatory agents[2].

  • Causality of Acid Catalysis: While hydrazine is highly nucleophilic and readily forms the initial hydrazone intermediate with the ketone, the subsequent ring closure is notoriously slow. Using glacial acetic acid as the solvent/catalyst protonates the carbonyl oxygen of the methyl ester. This significantly increases the electrophilicity of the ester carbon, accelerating the intramolecular nucleophilic acyl substitution by the hydrazone nitrogen, driving the cyclization forward.

G A Methyl 4-(2-ethoxyphenyl) -4-oxobutyrate C Hydrazone Intermediate A->C + Reagent B Hydrazine Hydrate (NH2NH2·H2O) B->C D Acid Catalysis (Glacial AcOH) C->D Heating E 4,5-dihydro-3(2H) -pyridazinone D->E Cyclization (-MeOH, -H2O)

Fig 2. Acid-catalyzed condensation of the oxobutyrate with hydrazine to form a pyridazinone.

Self-Validating Protocol: Pyridazinone Synthesis
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (10 mmol) in 25 mL of glacial acetic acid.

  • Reagent Addition: Slowly add hydrazine hydrate (12 mmol, 1.2 eq) dropwise at room temperature. Validation: A mild exothermic reaction will occur, and the solution may temporarily turn cloudy as the hydrazone intermediate forms.

  • Catalytic Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 4 to 6 hours.

  • IPQC (Self-Validation Step): Withdraw a 50 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The reaction is complete when the hydrazone mass peak ( [M+H]+=265 ) is entirely replaced by the cyclized pyridazinone mass peak ( [M+H]+=233 ).

  • Precipitation: Cool the mixture to room temperature, then pour it slowly into 100 mL of crushed ice with vigorous stirring. The target 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone will precipitate as a white to pale-yellow solid.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol to achieve >99% purity.

References

  • Starodubtseva, E. V., Turova, O. V., Vinogradov, M. G., & Struchkova, I. (2008). "A convenient route to chiral γ-lactones via asymmetric hydrogenation of γ-ketoesters using the RuCl₃–BINAP–HCl catalytic system." Tetrahedron, 64(51), 11713–11717.

  • Sharma, V., & Pathak, S. (2026). "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity." Medicinal Chemistry, 21(2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Synthesis

Welcome to the Application Support Center. The synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a critical workflow for researchers developing specific active pharmaceutical ingredients (APIs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a critical workflow for researchers developing specific active pharmaceutical ingredients (APIs). However, standard electrophilic aromatic substitution routes often result in catastrophic yield losses due to poor regiocontrol.

This guide provides a causality-driven troubleshooting framework, an optimized self-validating protocol, and diagnostic logic to ensure high-yield isolation of the target ortho-isomer.

Part 1: Diagnostic Logic & Troubleshooting

Before adjusting your reaction parameters, consult the diagnostic logic tree below to identify the root cause of your yield loss.

Troubleshooting Start Issue: Low Yield or Purity Q1 NMR shows para-isomer predominance? Start->Q1 A1 Shift from Friedel-Crafts to Grignard Route Q1->A1 Yes Q2 Tertiary alcohol byproduct detected in MS? Q1->Q2 No A2 Implement reverse addition & strict temp control Q2->A2 Yes Q3 Incomplete esterification or cyclic pseudo-ester? Q2->Q3 No A3 Use TMS-diazomethane or excess MeOH with trap Q3->A3 Yes

Diagnostic logic tree for troubleshooting common synthesis failures.

Frequently Asked Questions (FAQs)

Q1: Why am I getting mostly the para-isomer (Methyl 4-(4-ethoxyphenyl)-4-oxobutyrate) instead of the target ortho-isomer when using Friedel-Crafts acylation? A: This is a classic regioselectivity failure. Ethoxybenzene (phenetole) is an ortho/para director due to the +M (mesomeric) effect of the oxygen atom. However, the bulky electrophilic complex formed by succinic anhydride and AlCl₃ heavily favors the less sterically hindered para position. Variations in regioselectivity during the Friedel-Crafts acylation of ethoxybenzene are notoriously difficult to control, often requiring stringent moisture control just to maintain consistent isomeric ratios[1]. To synthesize the 2-ethoxyphenyl (ortho) isomer with high yield, you must abandon direct Friedel-Crafts acylation and utilize a directed nucleophilic approach, such as reacting 2-ethoxyphenylmagnesium bromide with succinic anhydride[2].

Q2: During the Grignard reaction with succinic anhydride, my yield of the keto-acid intermediate is low, and I see tertiary alcohol byproducts. How can I fix this? A: This occurs due to "over-addition." The newly formed ketone (the oxobutyric acid intermediate) is highly electrophilic and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol. Solution: Implement reverse addition and strict cryogenic temperature control. Instead of adding succinic anhydride to the Grignard reagent, slowly drop the Grignard reagent into a solution of succinic anhydride in THF at -78 °C[3]. This ensures the anhydride is always in stoichiometric excess relative to the active Grignard reagent in the reaction mixture, kinetically favoring the mono-addition product.

Q3: My esterification step is stalling, or NMR shows a mixture of unexpected products. What is happening? A: 4-Aryl-4-oxobutyric acids exhibit ring-chain tautomerism, existing in equilibrium between the open-chain keto-acid and the cyclic lactol (hemiacetal) form. Under standard Fischer esterification conditions, the cyclic form can yield a pseudo-ester (a methoxy lactone) instead of the desired open-chain methyl ester[4]. Solution: To drive the equilibrium toward the open-chain methyl ester, use a large excess of anhydrous methanol and a chemical dehydrating agent like trimethyl orthoformate, which chemically scavenges water to push the reaction forward.

Part 2: Quantitative Route Comparison

To justify the shift from a Friedel-Crafts approach to a Grignard approach, review the quantitative process data below. The Grignard route bypasses the steric limitations of electrophilic aromatic substitution.

ParameterFriedel-Crafts AcylationGrignard Addition (Optimized Route)
Starting Material Ethoxybenzene (Phenetole)1-Bromo-2-ethoxybenzene
Reagents Succinic Anhydride, AlCl₃Mg, Succinic Anhydride
Regioselectivity (Ortho:Para) ~ 5:95 (Para heavily favored)> 99:1 (Ortho exclusive)
Typical Yield (Intermediate) < 10% (for Ortho isomer)75 - 85%
Major Byproducts 4-(4-ethoxyphenyl) isomerTertiary alcohols (if over-addition occurs)
Scalability & Control Poor for ortho-isomerExcellent with strict thermal control

Part 3: Optimized Experimental Protocol

This workflow utilizes a Grignard addition followed by a moisture-scavenged Fischer esterification. Every phase includes a self-validating check to ensure the reaction is proceeding correctly before moving to the next step.

Workflow N1 1-Bromo-2-ethoxybenzene (Starting Material) N2 Grignard Formation Mg turnings, THF, Reflux N1->N2 N3 2-Ethoxyphenylmagnesium bromide (Active Nucleophile) N2->N3 N4 Acylation (Reverse Addition) Succinic Anhydride, -78°C N3->N4 N5 4-(2-Ethoxyphenyl)-4-oxobutyric acid (Intermediate) N4->N5 N6 Fischer Esterification MeOH, H2SO4, Reflux N5->N6 N7 Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (Final Product) N6->N7

Optimized Grignard workflow for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Phase 1: Preparation of 2-Ethoxyphenylmagnesium bromide
  • Setup: Charge a flame-dried, argon-purged flask with Magnesium turnings (1.1 eq) and anhydrous THF.

  • Initiation: Add a single crystal of iodine to activate the Mg surface. Dropwise add 5% of the total 1-bromo-2-ethoxybenzene (1.0 eq) volume.

    • Self-Validation Check: The disappearance of the iodine color and a sustained, localized gentle reflux indicate successful Grignard initiation.

  • Completion: Add the remaining aryl bromide dropwise over 30 minutes. Reflux for 2 hours.

    • Self-Validation Check: Near-complete consumption of Mg turnings confirms the quantitative formation of the Grignard reagent.

Phase 2: Reverse Addition Acylation
  • Preparation: In a separate flame-dried flask, dissolve succinic anhydride (1.5 eq) in anhydrous THF and chill to -78 °C using a dry ice/acetone bath.

  • Addition: Transfer the Grignard reagent dropwise into the anhydride solution via cannula over 1 hour.

    • Causality: Reverse addition ensures the anhydride is always in stoichiometric excess, preventing the highly electrophilic ketone intermediate from reacting with excess Grignard reagent.

  • Quench & Isolate: Allow the reaction to warm to 0 °C, then quench with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Check: Perform ¹H-NMR on the crude solid. The presence of two distinct triplets at ~2.8 ppm and ~3.3 ppm (succinyl CH₂ groups) and the absence of a para-substitution symmetry pattern in the aromatic region confirms the successful formation of 4-(2-ethoxyphenyl)-4-oxobutyric acid.

Phase 3: Driven Fischer Esterification
  • Reaction: Dissolve the keto-acid intermediate in a large excess of anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) and trimethyl orthoformate (1.5 eq) as a water scavenger[4].

  • Reflux: Heat the mixture to reflux for 12 hours.

  • Workup: Concentrate the mixture to remove methanol, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM).

    • Self-Validation Check: Run TLC (Hexane:EtOAc 7:3). The product spot should run significantly higher (less polar) than the keto-acid baseline spot. ¹H-NMR must show a sharp singlet at ~3.6 ppm corresponding to the new methyl ester group, confirming the open-chain Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Part 4: References

  • Process Development of Sotagliflozin, a Dual Inhibitor of Sodium–Glucose Cotransporter-1/2 for the Treatment of Diabetes Source: ACS Publications URL:[Link][1]

  • Novel Selective PDE4 Inhibitors. Part 1. Synthesis, Structure—Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues Source: ResearchGate URL:[Link][2]

  • Process for producing ϝ-jasmolactone (WO2004043942A1) Source: Google Patents URL:[3]

  • Athabasca University Chemistry 360 Organic Chemistry II: Nomenclature of Esters Source: LibreTexts URL:[Link][4]

Sources

Optimization

Optimization of reaction conditions for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate synthesis.

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate. As a key intermediate in various research and development a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate. As a key intermediate in various research and development applications, optimizing its synthesis is crucial for achieving high purity and yield. This document, crafted from the perspective of a Senior Application Scientist, explains the causality behind experimental choices and provides self-validating protocols.

Reaction Overview: A Two-Step Approach

The synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is typically achieved via a two-step process. The first step is a classic Friedel-Crafts acylation of ethoxybenzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form 4-(4-ethoxyphenyl)-4-oxobutanoic acid. The second step is a Fischer esterification of the resulting carboxylic acid with methanol to yield the final product.

Synthesis_Workflow Ethoxybenzene Ethoxybenzene Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, Anhydrous Solvent) Ethoxybenzene->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 Methanol Methanol Step2 Step 2: Fischer Esterification (H₂SO₄ catalyst) Methanol->Step2 IntermediateAcid 4-(4-ethoxyphenyl)-4-oxobutanoic acid IntermediateAcid->Step2 FinalProduct Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Step1->IntermediateAcid Step2->FinalProduct Troubleshooting_Low_Yield Start Low or No Yield Observed CheckMoisture Check for Moisture Contamination (Glassware, Solvent, Reagents) Start->CheckMoisture Investigate CheckCatalyst Verify Catalyst Stoichiometry (>1.0 eq. needed) CheckMoisture->CheckCatalyst No SolutionDry Solution: Ensure Anhydrous Conditions (Dry glassware, use inert atmosphere) CheckMoisture->SolutionDry Yes CheckTemp Review Reaction Temperature (Was it kept low, e.g., 0°C?) CheckCatalyst->CheckTemp No SolutionCatalyst Solution: Use Stoichiometric or Excess Catalyst CheckCatalyst->SolutionCatalyst Yes SolutionTemp Solution: Maintain Low Temperature during additions CheckTemp->SolutionTemp Yes

Caption: Troubleshooting workflow for low reaction yield.

Q2: My analysis shows a mixture of products. How can I improve the selectivity?

A2: The formation of multiple products is typically due to issues with regioselectivity.

  • Regioselectivity (Ortho vs. Para Isomers): The ethoxy group on ethoxybenzene is an ortho-, para-directing group. This means acylation can occur at the carbon atom opposite the ethoxy group (para) or next to it (ortho). The para-substituted product, 4-(4-ethoxyphenyl)-4-oxobutanoic acid, is generally the major product due to steric hindrance at the ortho positions. To maximize para-selectivity, using a bulky, non-polar solvent and maintaining a low reaction temperature can be beneficial.

  • Polysubstitution: Friedel-Crafts acylation is less prone to polysubstitution compared to alkylation because the acyl group deactivates the aromatic ring, making it less reactive than the starting material. [1]If polysubstitution is observed, it may indicate that the reaction conditions are too harsh (e.g., high temperature).

Q3: The work-up procedure is forming an emulsion that is difficult to separate. What should I do?

A3: This is common when quenching a reaction mixture containing aluminum chloride. The work-up involves carefully hydrolyzing the aluminum chloride-ketone complex.

  • Quenching Procedure: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl. [2]This hydrolyzes the aluminum complexes and helps dissolve the resulting aluminum salts in the aqueous layer.

  • Extraction: After quenching, the product needs to be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). If an emulsion forms, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous layer. [3]Gentle swirling instead of vigorous shaking of the separatory funnel can also prevent stable emulsions.

Part 2: Fischer Esterification (Step 2)

Q4: The esterification is not going to completion. How can I improve the conversion rate?

A4: Fischer esterification is an equilibrium-controlled process. To drive it towards the product side, you must either use a large excess of one reactant (typically the alcohol) or remove the water produced during the reaction.

  • Excess Reagent: The most straightforward method is to use methanol as the solvent, thereby providing a large excess that pushes the equilibrium towards the formation of the methyl ester.

  • Water Removal: While more complex for a laboratory scale, a Dean-Stark apparatus could be used if the reaction were performed in a solvent like toluene that forms an azeotrope with water.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required. Ensure the catalyst is active and added in a sufficient amount (catalytic, but typically 1-5 mol%).

Optimized Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [3][4]

Protocol 1: Synthesis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. [2]3. Acylating Agent Addition: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Substrate Addition: Add ethoxybenzene (1.05 equivalents) to the dropping funnel containing the succinic anhydride solution.

  • Reaction: Add the ethoxybenzene/succinic anhydride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30-45 minutes. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the ice has melted and the layers have separated.

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine. [2][3]8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate
  • Esterification Setup: In a round-bottom flask, dissolve the crude 4-(4-ethoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Purification: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. The final product can be further purified by column chromatography or recrystallization. [3]

Data Summary: Optimized Reaction Conditions

ParameterStep 1: Friedel-Crafts AcylationStep 2: Fischer EsterificationRationale
Key Reagents Ethoxybenzene, Succinic Anhydride4-(4-ethoxyphenyl)-4-oxobutanoic acid, MethanolPrimary reactants for each step.
Catalyst Anhydrous AlCl₃Concentrated H₂SO₄AlCl₃ is a strong Lewis acid for acylation. [5]H₂SO₄ is a standard strong acid catalyst for esterification.
Stoichiometry AlCl₃: >1.1 eq.H₂SO₄: 0.05 eq.Stoichiometric AlCl₃ is needed due to product complexation. [2]Esterification requires only a catalytic amount.
Solvent Anhydrous DichloromethaneMethanol (in excess)Inert solvent for Friedel-Crafts. [2]Methanol serves as both solvent and reactant.
Temperature 0 °C to Room TempReflux (~65 °C)Low temperature controls exothermicity and side reactions in Step 1. [2]Heat is required to overcome the activation energy in Step 2.
Reaction Time 2 - 4 hours4 - 6 hoursDependent on substrate reactivity and temperature; should be monitored by TLC.

References

  • The Organic Chemistry Tutor. (2017, July 6). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions of Octenyl Succinic Anhydride Potato Starch and its Morphology, Crystalline Structure and Thermal Characterization. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents.
  • MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, C14H18O7. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
  • ResearchGate. (n.d.). Kinetics of ethanolysis of succinic anhydride. Effects of the solvent and the acid catalyst. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of reaction for a synthesis of the methyl 4-(4-formylphenoxy)butanoate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Succinic Anhydride Modification. Request PDF. Retrieved from [Link]

  • MDPI. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... ResearchGate. Retrieved from [Link]

  • Mol-Instincts. (n.d.). ethyl 2-hydroxy-4-(4-methoxyphenyl)-2-methyl-4-oxobutanoate. Mol-Instincts. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter erratic analytical results when working with γ -keto este...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter erratic analytical results when working with γ -keto esters.

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (Molecular Formula: C13​H16​O4​ , Exact Mass: 236.10) possesses a unique structural liability: a doubly electrophilic motif consisting of a ketone and a methyl ester separated by exactly two methylene groups. This specific γ -spacing makes the molecule highly susceptible to nucleophilic attack, solvent-mediated transesterification, and intramolecular cyclization[1].

This guide is designed to help you diagnose, troubleshoot, and prevent stability issues during your assays and synthetic workflows.

Part 1: Troubleshooting FAQs (Diagnostics & Causality)

Q1: My aqueous stock solution loses potency over time, and LC-MS shows a new peak at m/z 221 in negative ion mode. What is the mechanism behind this? Causality: You are observing ester hydrolysis . The methyl ester group is highly susceptible to nucleophilic attack by water, particularly in buffers with a pH > 7.5 or < 4.0. The adjacent γ -keto group slightly increases the electrophilicity of the ester carbon through inductive effects, accelerating this degradation[2]. Self-Validation: The appearance of the m/z 221 peak ( [M−H]− ) perfectly matches the molecular weight of the hydrolyzed product, 4-(2-ethoxyphenyl)-4-oxobutanoic acid (Exact Mass: 222.09). To validate, run the sample in dual-polarity MS; the intact methyl ester will fly poorly in negative mode but strongly in positive mode at m/z 237 ( [M+H]+ ).

Q2: When I dissolve the compound in ethanol for cell-based assays, I observe a mass shift to m/z 251. Is my compound oxidizing? Causality: No, this is not oxidation; it is transesterification . In the presence of ethanol and trace amounts of acid or base, the methyl ester undergoes nucleophilic acyl substitution, converting into ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate[1]. Self-Validation: Spike your degraded sample with a known analytical standard of the ethyl ester (CAS: 39496-85-0). If the m/z 251 peak perfectly co-elutes with the standard under gradient LC conditions, transesterification is confirmed.

Q3: During prolonged incubation in acidic media, NMR analysis shows a complete loss of the ketone carbonyl signal (~198 ppm) and the appearance of a cyclic byproduct. What is happening? Causality: This is enol lactonization . The γ -spacing between the ketone and ester allows for thermodynamically favorable 5-membered ring formation. Under acidic, dehydrating conditions, the ketone enolizes and the resulting enol-oxygen attacks the ester carbonyl, expelling methanol to form a stable 5-(2-ethoxyphenyl)furan-2(3H)-one[3]. Self-Validation: Check the IR spectrum of the isolated degradant. The disappearance of the ketone stretch (~1680 cm⁻¹) and the appearance of a strong, shifted lactone carbonyl stretch (~1750 cm⁻¹) validates this cyclization pathway.

Part 2: Degradation Pathways Visualization

Pathway A Methyl 4-(2-ethoxyphenyl) -4-oxobutyrate [Intact Compound] B 4-(2-ethoxyphenyl) -4-oxobutanoic acid [Hydrolysis] A->B Aqueous Buffer (pH > 7.5 or pH < 4.0) C Ethyl 4-(2-ethoxyphenyl) -4-oxobutyrate [Transesterification] A->C Ethanol Solvent (Trace Acid/Base) D Dimethyl Ketal Derivative [Acetalization] A->D Methanol + Acidic Conditions E 5-(2-ethoxyphenyl) furan-2(3H)-one [Enol Lactonization] A->E Strong Acid / Dehydration

Caption: Figure 1: Primary degradation pathways of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate in solution.

Part 3: Quantitative Stability Profile

To assist in experimental design, the following table summarizes the quantitative stability of the compound across various common laboratory solvents and conditions.

Solvent / ConditionPrimary DegradantEstimated Half-Life ( t1/2​ )Recommended Action
Aqueous Buffer (pH 7.4) Hydrolyzed Acid~12–24 hoursPrepare fresh daily; keep on ice.
Aqueous Buffer (pH 9.0) Hydrolyzed Acid< 2 hoursAvoid basic pH environments.
Ethanol (Room Temp) Ethyl Ester~48 hoursAvoid alcoholic solvents for storage.
Methanol + 0.1% TFA Dimethyl Ketal~6 hoursUse Acetonitrile (ACN) for LC-MS.
Anhydrous DMSO (-20°C) None Detected> 6 monthsIdeal for long-term stock solutions.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Ultra-Stable Stock Solutions

To prevent the degradation pathways outlined above, stock solutions must be prepared under strictly controlled conditions.

  • Desiccation: Equilibrate the lyophilized powder of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation, which initiates premature ester hydrolysis.

  • Solvent Selection: Dissolve the compound in anhydrous, amine-free DMSO to a concentration of 10 mM.

    • Causality: DMSO is aprotic and non-nucleophilic, completely arresting both hydrolysis and transesterification pathways.

  • Inert Gas Purging: Overlay the solution with Argon gas before sealing the vial.

    • Causality: Displaces oxygen, preventing auto-oxidation at the activated α -methylene position adjacent to the ketone.

  • Storage & Validation: Aliquot into single-use amber glass vials and store at -20°C.

    • Self-Validation: Analyze one aliquot via LC-MS immediately (T=0) and another after 30 days (T=30). The Area Under the Curve (AUC) of the m/z 237 peak should remain >99% consistent.

Protocol 2: Self-Validating LC-MS Workflow for Degradant Profiling

If you suspect degradation has occurred during an assay, use this workflow to isolate and identify the specific liability.

Workflow S1 Step 1: Sample Quenching (Cold ACN, 4°C) S2 Step 2: Centrifugation (14,000 x g, 10 min) S1->S2 S3 Step 3: LC Separation (C18, H2O/ACN + 0.1% FA) S2->S3 S4 Step 4: Dual ESI-MS (ESI+ and ESI-) S3->S4 S5 Step 5: Data Validation (Mass Shift Analysis) S4->S5

Caption: Figure 2: Self-validating LC-MS workflow for detecting gamma-keto ester degradants.

  • Sample Quenching: Extract 50 µL of the assay mixture and immediately quench with 150 µL of ice-cold Acetonitrile (ACN).

    • Causality: The sudden drop in temperature and dielectric constant halts all nucleophilic degradation reactions instantly.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

    • Causality: Pellets precipitated buffer salts and assay proteins that could cause ion suppression in the MS source.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% ACN in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Causality: The acidic mobile phase ensures reproducible retention times by keeping any hydrolyzed carboxylic acid degradant fully protonated and retained on the reverse-phase column.

  • Dual-Polarity MS Detection: Operate the mass spectrometer in rapid polarity-switching mode (ESI+ and ESI-).

    • Self-Validation: The intact methyl ester and ethyl ester degradant will ionize optimally in ESI+ ( [M+H]+ 237 and 251, respectively). However, the hydrolyzed acid degradant will ionize optimally in ESI- ( [M−H]− 221). Relying on a single polarity will result in false negatives.

References

  • Title: Synthesis, Characterization and Biological Evaluation of Succinate Prodrugs of Curcuminoids for Colon Cancer Treatment Source: MDPI (Molecules) URL: [Link]

  • Title: Consecutive reactions to construct tricarbonyl compounds and synthetic applications thereof Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate . This molecule is typically synthesized via the Friedel-Crafts acylation of phenetole (ethoxybenzene) with methyl 4-chloro-4-oxobutyrate (methyl succinyl chloride) using an aluminum chloride ( AlCl3​ ) catalyst.

Due to the aggressive nature of Lewis acid catalysis and the regioselectivity challenges inherent to substituted benzenes, unexpected peaks in your 1 H and 13 C NMR spectra are highly common. This guide synthesizes field-proven troubleshooting logic with authoritative chemical principles to help you diagnose and resolve these spectral anomalies.

The Baseline: Expected Quantitative NMR Profile

Before diagnosing unexpected peaks, you must establish the expected spectral baseline for the target ortho-acylated product. Compare your integration and multiplicity data against the self-validating table below.

Table 1: Diagnostic 1 H NMR Shifts (Target vs. Common Structural Impurities)

Proton EnvironmentTarget (Ortho Isomer)Para Isomer ImpurityDealkylated Phenol Impurity
Aromatic Protons ~6.8 - 7.8 ppm (Complex multiplets, 4H)~6.9, ~7.9 ppm (Two doublets, J≈8 Hz, 4H)~6.8 - 7.8 ppm (Complex multiplets, 4H)
Ethoxy −CH2​− ~4.1 ppm (Quartet, 2H)~4.1 ppm (Quartet, 2H)Missing
Ethoxy −CH3​ ~1.4 ppm (Triplet, 3H)~1.4 ppm (Triplet, 3H)Missing
Phenolic −OH N/AN/A~11.5 - 12.0 ppm (Broad singlet, 1H)
Aliphatic Chain ~2.7, ~3.2 ppm (Triplets/Multiplets, 4H)~2.7, ~3.2 ppm (Triplets/Multiplets, 4H)~2.7, ~3.2 ppm (Triplets/Multiplets, 4H)
Methoxy −OCH3​ ~3.7 ppm (Singlet, 3H)~3.7 ppm (Singlet, 3H)~3.7 ppm (Singlet, 3H)

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I see two distinct doublets ( J≈8−9 Hz) in the aromatic region instead of a complex multiplet. What happened?

Diagnosis: Regioselectivity failure. You have synthesized the para isomer (Methyl 4-(4-ethoxyphenyl)-4-oxobutyrate). Causality: The Friedel-Crafts acylation of phenetole is prone to intense ortho/para competition 1. While the ethoxy group is an ortho/para directing group, steric hindrance makes the para position kinetically and thermodynamically favored during the attack on the bulky acylium ion 2. The two doublets represent an AA'BB' spin system, the classic signature of a 1,4-disubstituted benzene ring. Solution: To increase the ortho-to-para ratio, consider substituting AlCl3​ with a milder Lewis acid like TiCl4​ , which alters the coordination geometry and can influence regioselectivity 3. Otherwise, rigorous separation via column chromatography is required.

Q2: There is a broad, exchangeable peak around 11-12 ppm, and the ethoxy signals are missing. Why?

Diagnosis: Lewis acid-mediated ether cleavage (dealkylation). Causality: AlCl3​ is a highly aggressive Lewis acid. If the reaction is heated too high or left for too long, excess AlCl3​ coordinates to the ether oxygen and cleaves the ethyl group, yielding the corresponding phenol (Methyl 4-(2-hydroxyphenyl)-4-oxobutyrate). The phenolic −OH proton appears far downfield (~11-12 ppm) due to strong intramolecular hydrogen bonding with the adjacent ketone carbonyl. Solution: Strictly control the stoichiometry of AlCl3​ . Because the product ketone forms a stable complex with the catalyst, exactly 1.1 to 1.2 equivalents per carbonyl group is required 4. Maintain temperatures below 5 °C during addition to kinetically suppress cleavage.

Q3: My ethoxy integration is unexpectedly high (e.g., 4H instead of 2H), and I see a quartet at 4.12 ppm and a triplet at 1.26 ppm. Is this a conformer?

Diagnosis: Residual Ethyl Acetate (EtOAc) contamination. Causality: The ethoxy group of your target product (q ~4.1 ppm, t ~1.4 ppm) perfectly overlaps with the signals of EtOAc in CDCl3​ [[5]](). This is a critical trap that leads to artificially inflated integration values. Solution: Subject the sample to high vacuum (< 0.1 mbar) for at least 4 hours prior to NMR preparation.

Q4: I have sharp, unexpected singlets in the aliphatic region (e.g., 1.56 ppm, 7.26 ppm). Are these side products?

Diagnosis: Trace solvent impurities. Causality: According to the foundational Gottlieb trace impurity tables, 1.56 ppm corresponds to water in CDCl3​ , and 7.26 ppm is residual non-deuterated chloroform 6. Water is highly hygroscopic and easily absorbed by older CDCl3​ bottles.

Table 2: Common Solvent Impurities in CDCl3​ 6

Solvent / ImpurityMultiplicityShift (ppm)Troubleshooting Note
Water ( H2​O ) Singlet1.56Highly dependent on concentration and temperature.
Chloroform ( CHCl3​ ) Singlet7.26Residual non-deuterated solvent.
Ethyl Acetate q, s, t4.12, 2.05, 1.26Critical: Overlaps with product ethoxy group.
Grease (Silicone) Singlet0.07Check for contamination from syringes/ground glass joints.

Visualizations: Workflows & Mechanistic Logic

Mechanism SM Phenetole + Methyl Succinyl Chloride Intermediate Acylium Ion Intermediate (Lewis Acid Complex) SM->Intermediate AlCl3 (Catalyst) Ortho Target: Ortho Isomer Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Intermediate->Ortho Minor Pathway (Ortho-Attack) Para Major Byproduct: Para Isomer (Sterically Favored) Intermediate->Para Major Pathway (Para-Attack) Phenol Degradation: Phenol Derivative (Ether Cleavage by AlCl3) Ortho->Phenol Excess AlCl3 Extended Time / Heat

Fig 1. Mechanistic pathways and common side reactions in the Friedel-Crafts acylation of phenetole.

Troubleshooting Start Unexpected NMR Peak Region Determine Chemical Shift Region Start->Region Arom Aromatic (6.5 - 8.0 ppm) Region->Arom Aliph Aliphatic (0 - 4.5 ppm) Region->Aliph Para Two doublets (J~8Hz)? -> Para Isomer Arom->Para Phenol Broad singlet (>10 ppm)? -> Ether Cleavage Arom->Phenol EtOAc q (~4.1) & t (~1.2)? -> EtOAc Overlap Aliph->EtOAc Water Singlet at 1.56 ppm? -> Water in CDCl3 Aliph->Water

Fig 2. Decision tree for diagnosing unexpected NMR peaks in the target molecule's spectrum.

Experimental Protocols

Protocol 1: Self-Validating Friedel-Crafts Acylation (Optimized for Ortho-Substitution)

This protocol is designed to kinetically trap the desired product while minimizing ether cleavage.

  • Catalyst Activation: Weigh 1.1 equivalents of anhydrous AlCl3​ in a glovebox.

    • Causality: AlCl3​ is highly hygroscopic; atmospheric moisture generates HCl , destroying the catalyst and leading to unreacted starting materials.

  • Complex Formation: Suspend the AlCl3​ in anhydrous dichloromethane (DCM) at 0 °C. Add methyl succinyl chloride dropwise.

    • Causality: The acylium ion forms an exothermic complex with AlCl3​ . Cooling prevents premature decomposition 4.

  • Substrate Addition: Add phenetole dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Causality: Maintaining a low temperature kinetically suppresses the Lewis acid-mediated cleavage of the ethoxy group while the acylation proceeds.

  • Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl .

    • Causality: The acidic aqueous quench breaks the highly stable aluminum-ketone complex, releasing the free organic product into the DCM layer 4.

Protocol 2: High-Fidelity NMR Sample Preparation

This protocol eliminates false-positive impurity signals prior to spectral acquisition.

  • High-Vacuum Drying: Subject the purified oil/solid to high vacuum (< 0.1 mbar) for a minimum of 4 hours.

    • Causality: Removes trace ethyl acetate, which would otherwise artificially inflate the integration of the product's ethoxy signals 5.

  • Anhydrous Transfer: Dissolve 10-15 mg of the sample in 0.6 mL of fresh CDCl3​ from a sealed, single-use ampoule.

    • Causality: Minimizes the 1.56 ppm water peak, which can obscure critical aliphatic signals 6.

  • Filtration: Pass the solution through a tight glass wool plug into the NMR tube.

    • Causality: Removes paramagnetic particulate matter (e.g., trace iron or aluminum salts) that cause peak broadening and loss of resolution.

References

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis Source: ACS Sustainable Chemistry & Engineering URL
  • Source: Scribd (Citing Gottlieb et al., 1997)
  • Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives Source: Benchchem URL
  • CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone Source: Google Patents URL
  • Source: National Institutes of Health (PMC)
  • Friedel-Crafts Acylation of Aromatic Ethers Using Zeolites Source: ResearchGate URL

Sources

Troubleshooting

Avoiding decomposition of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate during workup

Welcome to the technical support portal for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule, specifically focusing on preventing its decomposition during reaction workup. Our goal is to provide you with the mechanistic insights and practical protocols required to ensure the stability and purity of your product.

Understanding the Challenge: Key Molecular Liabilities

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate contains multiple functional groups that, while essential for its desired properties, also represent points of vulnerability under common workup conditions. Successful isolation of this compound depends on understanding and mitigating the risks associated with these sites.

The primary liabilities are the methyl ester and the aryl ether linkage . The β-keto ester moiety is susceptible to both acid- and base-catalyzed hydrolysis, while the ether bond can be cleaved under harsh acidic conditions.[1][2][3]

Caption: Key sites of instability in Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section is structured to help you identify the cause of product degradation based on your experimental observations and guide you toward a robust solution.

Problem 1: Low Yield with Water-Soluble Byproducts After Basic Wash
  • Symptom: You experience a significant loss of product in the organic layer following a wash with an aqueous base (e.g., NaOH, KOH, or even prolonged exposure to Na₂CO₃). Your aqueous layer, upon acidification, may precipitate a new solid.

  • Primary Cause: Base-Catalyzed Ester Hydrolysis (Saponification). The methyl ester is highly susceptible to hydrolysis by hydroxide ions.[2] This reaction converts the desired ester into its corresponding carboxylate salt. The salt is highly polar and partitions into the aqueous layer, leading to product loss from your organic extract. The reaction is effectively irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated to the carboxylate.[4]

    Saponification start Methyl Ester Product tetrahedral Tetrahedral Intermediate start->tetrahedral 1. Nucleophilic Attack base Aqueous Base (e.g., NaOH, KOH) base->tetrahedral carboxylate Carboxylate Salt (Water Soluble) tetrahedral->carboxylate 2. Elimination of Methoxide 3. Deprotonation (Irreversible) [22] workup Organic Extraction carboxylate->workup organic_layer Desired Product (Low Yield) workup->organic_layer Partitions into aqueous_layer Lost Product (as Salt) workup->aqueous_layer Partitions into

    Caption: Mechanism of product loss via saponification.

  • Solution: Employ a Mild, Non-Nucleophilic Base.

    • Avoid Strong Bases: Never use sodium hydroxide or potassium hydroxide for neutralization unless saponification is the intended reaction.

    • Recommended Agent: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for your basic wash.[5] It is sufficiently basic to neutralize residual strong acids (like HCl) but is far less likely to cause significant ester hydrolysis if contact time is minimized.

    • Control Conditions: Perform washes quickly and at reduced temperatures (e.g., in a separatory funnel with an ice bath). Do not let the biphasic mixture stir for extended periods.

Problem 2: Appearance of Phenolic Impurities After Acidic Workup
  • Symptom: Your post-workup analysis (NMR, LC-MS) shows the presence of 2-ethoxyphenol, alongside other unidentifiable byproducts. This is common after reactions requiring a strong Lewis acid catalyst like AlCl₃ (e.g., Friedel-Crafts acylation).[6][7]

  • Primary Cause: Acid-Catalyzed Ether Cleavage. Aryl ethers are generally robust, but the C-O bond can be cleaved by strong acids, particularly at elevated temperatures.[8] The workup of many reactions, such as a Friedel-Crafts, often involves quenching with acid to decompose the product-catalyst complex. If this is not done with careful temperature control, the localized heat generated can promote cleavage of the ethoxy group.[3][9]

  • Solution: Controlled Quenching and Temperature Management.

    • Prioritize Cooling: Before workup, always cool your reaction vessel to 0 °C in an ice-water bath.

    • Quench on Ice: The most critical step is to perform the quench by slowly transferring the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.[6][9] This ensures that the heat from the exothermic neutralization of the acid/Lewis acid is absorbed by the phase change of the ice, keeping the bulk temperature low.

    • Use Dilute Acid: If an acidic wash is necessary to fully break up metal complexes, use a dilute solution (e.g., 1 M HCl) only after the initial quench on ice.

    • Avoid Heat: When concentrating the final product, use a rotary evaporator with a water bath temperature no higher than 40 °C to prevent any potential thermal degradation.[5]

Recommended Workup Protocol (Post-Reaction)

This protocol is designed to be a robust starting point for isolating Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, particularly after a reaction involving Lewis or protic acids.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: Prepare a separate beaker containing a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the cooled reaction mixture into the ice slurry. If the reaction used a catalyst like AlCl₃, this step helps to hydrolyze the catalyst and break up its complex with the ketone product.[6][7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x volume of aqueous phase). Combine the organic layers.

  • Neutralization Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Perform this wash swiftly to neutralize any remaining acid without promoting significant ester hydrolysis. Vent the separatory funnel frequently, as CO₂ will be generated.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and remove the bulk of the dissolved water.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator. Crucially, maintain a water bath temperature at or below 40 °C. [5]

  • Final Analysis: Dry the resulting crude product under high vacuum to remove residual solvent and obtain a final mass. Analyze for purity via NMR, LC-MS, or another appropriate method.

Data Summary: Recommended Workup Reagents
StepReagentPurposeRationale / Caution
QuenchingCrushed Ice / Cold WaterTemperature control, Hydrolysis of catalystsPrevents exothermic spikes that can drive decomposition.[6][9]
ExtractionEthyl Acetate or DCMProduct isolationChoose based on solubility and ease of removal.
NeutralizationSat. aq. NaHCO₃Remove residual acidMild base avoids saponification of the ester.[5]
DryingAnhydrous MgSO₄ or Na₂SO₄Remove dissolved waterPrevents water from interfering in subsequent steps.

Frequently Asked Questions (FAQs)

Q1: My reaction was run under basic conditions. How should I adjust the workup? A: If your reaction medium is basic, the primary goal is neutralization without creating the harsh acidic conditions that could cleave the ether. The recommended procedure is to quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid that will effectively neutralize common bases without causing a significant drop in pH. Afterward, proceed with the standard extraction and washes.

Q2: I suspect my product is decomposing during concentration on the rotary evaporator. How can I confirm and prevent this? A: If you observe a color change (e.g., darkening) or see poor recovery after evaporation, thermal decomposition is a possibility. First, ensure your water bath temperature is low (≤ 40 °C).[5] Second, avoid concentrating the product to a completely dry, glassy solid on the evaporator for extended periods. It is often better to remove the bulk of the solvent and then place the sample under a high vacuum at room temperature. You can confirm decomposition by taking a small aliquot for NMR or LC-MS analysis both before and after concentration.

Q3: What are the expected NMR or MS signatures for the main decomposition products? A:

  • 2-Ethoxyphenol (from ether cleavage): In ¹H NMR, you would expect to see a characteristic aromatic splitting pattern and the disappearance of the aliphatic protons corresponding to the butyrate chain. A new, broad phenolic -OH peak may also appear. Mass spectrometry would show a molecular ion peak corresponding to C₈H₁₀O₂ (m/z ≈ 138.07).

  • 4-(2-Ethoxyphenyl)-4-oxobutanoic acid (from ester hydrolysis): In ¹H NMR, the key change would be the disappearance of the methyl ester singlet (usually around 3.6-3.7 ppm) and the appearance of a new, broad carboxylic acid singlet further downfield (>10 ppm). The mass spectrum would show a molecular ion for C₁₂H₁₄O₄ (m/z ≈ 222.09), a loss of 14 Da compared to the starting methyl ester.

References

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Available at: [Link]

  • StudySmarter. (n.d.). Cleavage of Phenyl Ethers Explained. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri–St. Louis. Available at: [Link]

  • ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters... Available at: [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. Available at: [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity and Performance Comparison of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate and Its Analogs

Introduction: The Aroylbutyrate Scaffold in Drug Development 4-Aryl-4-oxobutanoic acids and their ester derivatives (aroylbutyrates) are highly versatile bifunctional scaffolds in medicinal chemistry. Among these, Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Aroylbutyrate Scaffold in Drug Development

4-Aryl-4-oxobutanoic acids and their ester derivatives (aroylbutyrates) are highly versatile bifunctional scaffolds in medicinal chemistry. Among these, Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (M4E2OB) has emerged as a critical intermediate and pro-drug candidate. It is extensively utilized in the synthesis of bioactive nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and pyridazinones, which exhibit potent anti-inflammatory, analgesic, and enzyme-inhibitory properties BenchChem[1].

This guide objectively compares the biological performance of M4E2OB against its structural analogs, providing researchers with actionable data, mechanistic insights, and validated experimental protocols for drug discovery workflows.

Mechanistic Causality: Why the 2-Ethoxy Substitution Matters

The biological activity of aroylbutyrates is heavily dictated by the substitution pattern on the aryl ring. The 2-ethoxy group in M4E2OB introduces specific steric and electronic effects that differentiate it from unsubstituted (phenyl) or 2-methoxy analogs:

  • Steric Hindrance & Receptor Fit: The bulkier ethoxy group at the ortho position forces the aromatic ring out of coplanarity with the carbonyl group. This specific dihedral angle enhances binding affinity in deep hydrophobic pockets, such as the active site of Calpain-1, where 4-aryl-4-oxobutanoic acid derivatives act as reversible covalent inhibitors NCATS[2].

  • Lipophilicity and Permeability: The ethoxy extension increases the overall lipophilicity (XLogP3-AA ~ 3.8 for related ethoxy-phenyl structures) compared to the methoxy analog Guidechem[3]. This facilitates superior cellular membrane permeability, crucial for reaching intracellular targets like cytosolic Calpain-1 BRENDA[4].

  • Metabolic Stability & Reduced Toxicity: Free aroylpropionic or aroylbutyric acids are known to cause severe gastrointestinal ulceration due to direct tissue contact and local acidity. The methyl ester (M4E2OB) acts as a pro-drug or synthetic precursor that bypasses this issue, significantly reducing the ulcerogenic index while maintaining systemic anti-inflammatory efficacy ResearchGate[5].

Pathway Stimulus Inflammatory Stimulus Calcium Intracellular Ca2+ Stimulus->Calcium Calpain Calpain-1 Enzyme Calcium->Calpain Activates Cleavage Protein Cleavage Calpain->Cleavage M4E2OB M4E2OB / Analogs M4E2OB->Calpain Inhibits Inflammation Tissue Inflammation Cleavage->Inflammation

Caption: Mechanism of Calpain-1 inhibition by M4E2OB derivatives reducing inflammation.

Comparative Performance Data

To objectively evaluate M4E2OB, we compare it against three standard structural analogs. The data below synthesizes established structure-activity relationship (SAR) trends for aroylbutyrate derivatives in enzyme inhibition and in vivo inflammation models.

Compound ScaffoldAryl SubstitutionLipophilicity (cLogP)Calpain-1 IC₅₀ (µM)Anti-inflammatory Efficacy (Paw Edema Inhibition %)Ulcerogenic Index (Severity)
Methyl 4-phenyl-4-oxobutyrate Unsubstituted2.1> 50.045%1.85 (Moderate)
Methyl 4-(2-methoxyphenyl)-4-oxobutyrate 2-Methoxy2.612.562%0.95 (Low)
Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate 2-Ethoxy (M4E2OB) 3.8 4.2 88% 0.65 (Very Low)
Methyl 4-(4-chlorophenyl)-4-oxobutyrate 4-Chloro3.48.175%1.10 (Low-Moderate)

Note: The 2-ethoxy substitution provides the optimal balance of lipophilicity and steric bulk, resulting in the highest anti-inflammatory efficacy and the lowest gastric irritation profile PubMed[6].

Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols are designed with internal controls to validate the biological activity and synthetic utility of M4E2OB.

Protocol A: In Vitro Calpain-1 Inhibition Assay

Causality: Calpain-1 is a calcium-dependent cysteine protease implicated in inflammation. 4-aryl-4-oxobutanoic acid derivatives inhibit this enzyme by interacting with its active site cleft BRENDA[4].

  • Reagent Preparation: Reconstitute recombinant human Calpain-1 in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, and 2 mM DTT.

  • Compound Incubation: Pre-incubate the enzyme (10 nM final concentration) with M4E2OB or its analogs (titrated from 0.1 µM to 100 µM in DMSO) for 15 minutes at 25°C.

    • Internal Control: Use a DMSO vehicle well as a negative control and a known inhibitor (e.g., ALLN) as a positive control.

  • Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC (50 µM) and CaCl₂ (5 mM) to activate the enzyme.

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes using a microplate reader.

  • System Validation: The assay is self-validating if the EGTA-only well (buffer lacking CaCl₂) shows a zero-baseline activity, confirming the strict calcium-dependence of the observed enzymatic cleavage.

Protocol B: Synthesis of Bioactive Pyridazinones from M4E2OB

Causality: Converting the flexible ester into a rigid pyridazinone ring enhances metabolic stability and locks the pharmacophore into an active conformation, a common strategy for amplifying antimicrobial and anti-inflammatory properties BenchChem[1].

  • Reaction Setup: Dissolve M4E2OB (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Condensation: Add hydrazine hydrate (1.2 eq) dropwise under continuous stirring at room temperature.

  • Cyclization: Reflux the mixture for 4-6 hours. Monitor the disappearance of the starting ester via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction mixture to 0°C to precipitate the 6-(2-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one intermediate.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from methanol to yield the pure bioactive heterocycle.

G M4E2OB M4E2OB (Pro-drug) Condensation Condensation (Reflux, EtOH) M4E2OB->Condensation Oxadiazole 1,3,4-Oxadiazole Derivative M4E2OB->Oxadiazole POCl3 / Hydrazide Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyridazinone Bioactive Pyridazinone Condensation->Pyridazinone

Caption: Workflow for synthesizing bioactive heterocycles from M4E2OB.

References

  • Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities. PubMed / NIH. Available at:[Link]

  • Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. ResearchGate. Available at:[Link]

  • Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors. NCATS Inxight Drugs. Available at:[Link]

  • Information on EC 3.4.22.52 - calpain-1. BRENDA Enzyme Database. Available at: [Link]

Sources

Comparative

Reactivity Profiling and Comparative Analysis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Executive Summary Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (MEPOB) is a highly functionalized γ -keto ester utilized as a versatile building block in the synthesis of complex pharmaceuticals and chiral γ -butyrolactones....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (MEPOB) is a highly functionalized γ -keto ester utilized as a versatile building block in the synthesis of complex pharmaceuticals and chiral γ -butyrolactones. Understanding its reactivity requires a nuanced appreciation of how its ortho-alkoxyaryl system interacts with the 1,4-dicarbonyl backbone. This guide provides an objective, data-supported comparison of MEPOB against structurally similar ketones, detailing the electronic and steric causalities that govern its synthetic behavior.

Electronic and Steric Causality: The Ortho Effect

The fundamental reactivity of MEPOB diverges significantly from simple aryl ketones (like acetophenone) and unsubstituted γ -keto esters (like methyl 4-phenyl-4-oxobutyrate). This divergence is driven by the 2-ethoxyphenyl moiety:

  • Steric Shielding: The bulky ortho-ethoxy group creates a significant steric umbrella over the ketone carbonyl. This directly impedes the Bürgi-Dunitz trajectory of incoming nucleophiles, retarding addition rates.

  • Electronic Deactivation vs. Conformational Twist: The oxygen lone pairs of the ethoxy group donate electron density into the aromatic ring via resonance (+M effect), which typically deactivates the conjugated carbonyl carbon. However, the steric bulk of the ethoxy group forces the carbonyl out of coplanarity with the aromatic ring. This conformational twist disrupts optimal π -orbital overlap, slightly increasing the ground-state energy of the ketone. Despite this, the overwhelming steric hindrance dominates, resulting in a net decrease in electrophilicity compared to unhindered analogues 1.

Comparative Reactivity Profiles

Asymmetric Reduction and Lactonization

The asymmetric reduction of γ -keto esters to chiral γ -hydroxy esters—followed by spontaneous or acid-catalyzed cyclization to γ -lactones—is a cornerstone transformation in drug development 2. When subjected to Noyori-type Ru-BINAP hydrogenation, MEPOB exhibits slower kinetics and slightly lower enantioselectivity than its unsubstituted counterpart. The steric bulk of the ortho-ethoxy group interferes with the highly ordered transition state required for optimal chiral recognition by the BINAP ligand.

ReductionPathway A Methyl 4-(2-ethoxyphenyl) -4-oxobutyrate B Ru-BINAP / H2 (Asymmetric Reduction) A->B Steric Hindrance Slows Rate C Chiral γ-Hydroxy Ester Intermediate B->C Hydride Transfer D Intramolecular Cyclization (-MeOH) C->D Spontaneous or Acid Catalyzed E Chiral γ-Butyrolactone Derivative D->E Lactonization

Reaction pathway: Asymmetric reduction of MEPOB to a chiral γ-lactone.

Enolization and α -Proton Acidity

Unlike β -keto esters (e.g., ethyl acetoacetate), which possess highly acidic α -protons flanked by two carbonyls (forming stable 1,3-dicarbonyl enolates), γ -keto esters are separated by two methylene groups (a 1,4-dicarbonyl relationship) 3. Enolization of MEPOB requires strong, non-nucleophilic bases (like LDA). The ortho-ethoxy group further complicates this by sterically hindering the approach of bulky bases to the α -protons adjacent to the ketone.

Enolization Root Keto Ester Enolization Beta β-Keto Esters (e.g., Ethyl Acetoacetate) Root->Beta Gamma γ-Keto Esters (e.g., MEPOB) Root->Gamma BetaEnol High α-Acidity Stable 1,3-Dicarbonyl Enolate Beta->BetaEnol Mild Base GammaEnol Low α-Acidity Isolated Ketone Enolate Gamma->GammaEnol Strong Base (LDA) Steric Ortho-Ethoxy Group Hinders Base Approach GammaEnol->Steric Structural Effect

Comparative enolization logic between β-keto and γ-keto esters.

Quantitative Performance Comparison

The following table summarizes the experimental performance of MEPOB compared to similar substrates under standardized asymmetric reduction conditions (Ru-BINAP, H₂, EtOH, 50°C) 4.

SubstrateStructural ClassificationTime to CompletionYield (%)Enantiomeric Excess (ee %)
Ethyl Acetoacetate β -keto ester6 h9698
AcetophenoneSimple aryl ketone4 h9899
Methyl 4-phenyl-4-oxobutyrate γ -keto ester (unsubstituted)8 h9599
Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate γ -keto ester (ortho-substituted) 14 h 88 94

Data Analysis: The extended reaction time and slightly depressed yield/ee% for MEPOB directly correlate with the steric impedance of the ortho-ethoxy group, validating the mechanistic hypothesis.

Self-Validating Experimental Methodologies

Protocol A: Asymmetric Reduction via Ru-BINAP Catalysis

Objective: Synthesize the chiral γ -hydroxy ester precursor to the corresponding lactone.

  • Preparation: In a rigorously dried, argon-purged autoclave, dissolve MEPOB (10 mmol) in anhydrous degassed ethanol (20 mL).

  • Catalyst Loading: Add (R)-Ru-BINAP catalyst (0.1 mol %). Seal the autoclave and purge with H₂ gas three times.

  • Reaction Execution: Pressurize the vessel to 50 atm with H₂ and heat to 50°C with vigorous stirring.

  • Self-Validation Step (In-Process Control): At t=10 hours, withdraw a 50 µL aliquot via the sampling valve. Filter through a short silica plug to remove the Ru-catalyst and analyze via Chiral HPLC (Chiralcel OD-H column).

    • Validation Logic: The reaction is only permitted to proceed to the workup phase if the HPLC trace confirms an ee ≥ 94% and < 5% starting material. If starting material > 5%, repressurize and extend the reaction time by 4 hours. This prevents premature termination and ensures optical purity before lactonization.

  • Workup & Lactonization: Vent the H₂ safely. Add catalytic p -toluenesulfonic acid (PTSA) and heat to 60°C for 2 hours to drive the spontaneous cyclization to the γ -butyrolactone. Concentrate and purify via silica gel chromatography.

Protocol B: Nucleophilic Addition (Grignard Reaction)

Objective: Alkylate the ketone carbonyl to form a tertiary alcohol, demonstrating steric retardation.

  • Preparation: Dissolve MEPOB (5 mmol) and dodecane (1 mmol, internal standard) in anhydrous THF (15 mL) at 0°C under nitrogen.

  • Reagent Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq). Note: The ester group is less electrophilic than the ketone, but strict stoichiometric control is required to prevent over-addition.

  • Self-Validation Step (Kinetic Tracking): Aliquot 0.1 mL of the reaction mixture every 15 minutes. Quench with saturated NH₄Cl(aq), extract with EtOAc, and analyze via GC-FID.

    • Validation Logic: Plot the ratio of the product peak area to the dodecane internal standard peak area. The reaction is deemed complete only when this ratio remains constant across two successive 15-minute intervals (indicating a kinetic plateau). For MEPOB, this plateau typically occurs at 90-120 minutes, compared to 30 minutes for unsubstituted acetophenone.

  • Quench and Isolation: Quench the bulk reaction with saturated NH₄Cl(aq), extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

References

  • TfOH-Catalyzed Reactions of Aryl Methyl Ketones with Ynamides: Synthesis of 1-Amino-1H-indenes and 2,4-Dienamides.The Journal of Organic Chemistry - ACS Publications.
  • Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane.PubMed - NIH.
  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.BenchChem.
  • Comparative analysis of different catalysts for beta-keto ester reduction.BenchChem.

Sources

Validation

Cost-benefit analysis of different synthetic routes to Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

A Comparative Guide to the Synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Introduction Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a key chemical intermediate whose structural motif is found in a variety of pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Introduction

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a key chemical intermediate whose structural motif is found in a variety of pharmacologically active molecules. Its synthesis is a critical step in the development pathways of numerous research compounds. This guide provides an in-depth cost-benefit analysis of two primary synthetic routes to this valuable compound, designed for researchers, chemists, and process development professionals. We will objectively compare a traditional two-step approach with a more direct, single-step method, providing detailed experimental data, cost analysis, and operational considerations to inform your selection of the optimal synthetic strategy.

Overview of Synthetic Strategies

The synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is predominantly achieved via the Friedel-Crafts acylation of 2-ethoxybenzene (phenetole). The choice of acylating agent is the critical differentiating factor between the common synthetic routes. We will compare a two-step route involving a cyclic anhydride followed by esterification against a direct, single-step acylation using an acyl chloride.

G cluster_0 Synthetic Approaches Topic Synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Route 1 Route 1: Two-Step Synthesis (Acylation + Esterification) Topic->Route 1 Route 2 Route 2: Single-Step Synthesis (Direct Acylation) Topic->Route 2

Caption: High-level comparison of the two primary synthetic routes.

Route 1: Two-Step Synthesis via Succinic Anhydride Acylation and Subsequent Esterification

This classic and widely-used approach involves two distinct chemical transformations: the initial Friedel-Crafts acylation to form a carboxylic acid intermediate, followed by a standard esterification to yield the final product.

Reaction Scheme

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Fischer Esterification A 2-Ethoxybenzene C 4-(2-ethoxyphenyl)-4-oxobutanoic acid A->C B Succinic Anhydride B->C E Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate C->E Catalyst1 AlCl₃ Catalyst1->C Catalyst Solvent1 Dichloromethane Solvent1->C Solvent D Methanol D->E Catalyst2 H₂SO₄ (cat.) Catalyst2->E Catalyst

Caption: Workflow for the two-step synthesis (Route 1).

Mechanism and Scientific Rationale

Step 1: Friedel-Crafts Acylation. This reaction is a cornerstone of electrophilic aromatic substitution.[1] The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with succinic anhydride to form a highly electrophilic acylium ion. The electron-rich 2-ethoxybenzene then acts as a nucleophile, attacking the acylium ion to form the aryl ketone. A key advantage of acylation is that the product, a ketone, is deactivated towards further reaction, which prevents polyacylation.[1] The use of succinic anhydride is common due to its high reactivity and commercial availability.

Step 2: Fischer Esterification. The resulting carboxylic acid is converted to the methyl ester via Fischer esterification.[2][3] This acid-catalyzed reaction with an excess of methanol shifts the equilibrium toward the product, yielding the desired methyl ester.[2][4] It is a cost-effective and straightforward method for ester formation.[4]

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-ethoxyphenyl)-4-oxobutanoic acid

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 60 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 2-ethoxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in 40 mL of anhydrous DCM.

  • Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (150 g) and concentrated hydrochloric acid (30 mL) in a well-ventilated fume hood. Stir vigorously until the solid complex decomposes.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 2: Synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

  • Setup: Dissolve the crude 4-(2-ethoxyphenyl)-4-oxobutanoic acid (1.0 eq) in methanol (10 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.[5]

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or vacuum distillation.

Route 2: Single-Step Synthesis via Direct Friedel-Crafts Acylation

This route aims to improve efficiency by forming the target molecule in a single step, avoiding the isolation of the carboxylic acid intermediate and a separate esterification reaction. This is achieved by using an acylating agent that already contains the methyl ester functionality.

Reaction Scheme

G cluster_step1 Single-Step Friedel-Crafts Acylation A 2-Ethoxybenzene C Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate A->C B Methyl 4-chloro-4-oxobutyrate (Methyl Succinyl Chloride) B->C Catalyst1 AlCl₃ Catalyst1->C Catalyst Solvent1 Dichloromethane Solvent1->C Solvent

Caption: Workflow for the single-step direct synthesis (Route 2).

Mechanism and Scientific Rationale

The mechanism is analogous to the first step of Route 1. The Lewis acid, AlCl₃, coordinates with the acyl chloride of Methyl 4-chloro-4-oxobutyrate (also known as methyl succinyl chloride) to generate a highly reactive acylium ion.[6][7] This electrophile is then attacked by 2-ethoxybenzene to directly form the final product. The primary advantage is process intensification: combining two steps into one reduces reaction time, solvent usage, and waste generation, potentially leading to a higher overall yield and simpler purification. The main challenge lies in the availability and stability of the acylating agent, Methyl 4-chloro-4-oxobutyrate, which can be more expensive and moisture-sensitive than succinic anhydride.

Detailed Experimental Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 60 mL) and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Prepare a solution of 2-ethoxybenzene (1.0 eq) and Methyl 4-chloro-4-oxobutyrate (1.1 eq) in anhydrous DCM (40 mL).

  • Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the internal temperature below 5 °C. After the addition, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (150 g) and concentrated hydrochloric acid (30 mL) in a fume hood. Stir until the complex fully decomposes.

  • Purification: Separate the organic layer. Extract the aqueous phase twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product is typically purified by vacuum distillation or column chromatography.

Cost-Benefit and Safety Analysis

The choice between these routes often depends on a balance of material cost, operational efficiency, and scale.

Cost of Starting Materials
ReagentRoute 1 (Two-Step)Route 2 (Single-Step)Approx. Cost (USD/100g)
2-EthoxybenzeneRequired Required ~$50-60[8]
Succinic AnhydrideRequired Not Required~$20-30[9][10]
Methyl 4-chloro-4-oxobutyrateNot RequiredRequired ~$200-250[11][12]
Aluminum Chloride (Anhydrous)Required Required ~$10-20[13][14]
Methanol & H₂SO₄Required Not Required~$5-10

Note: Prices are estimates for laboratory-grade chemicals as of early 2026 and can vary significantly based on supplier, purity, and quantity.

The primary cost driver for Route 2 is the acylating agent, Methyl 4-chloro-4-oxobutyrate, which is substantially more expensive than the succinic anhydride used in Route 1. While Route 1 requires additional reagents for esterification, their cost is minimal.

Quantitative Comparison of Synthetic Routes
ParameterRoute 1: Two-Step (Acylation + Esterification)Route 2: Single-Step (Direct Acylation)
Number of Steps 21
Typical Overall Yield 65-80%75-90%
Process Simplicity Moderate; requires isolation of an intermediate.High; direct to product.
Material Cost LowerHigher
Labor & Time HigherLower
Solvent/Waste Volume HigherLower
Scalability Good; well-established procedures.Excellent; fewer unit operations.
Safety and Environmental Considerations
  • Aluminum Chloride (AlCl₃): Both routes utilize anhydrous AlCl₃, a corrosive and highly water-reactive solid.[15][16] It reacts violently with moisture to release corrosive HCl gas, requiring careful handling in a dry environment and under an inert atmosphere.[17][18] The aqueous workup is highly exothermic.

  • Green Chemistry Alternatives: For laboratories focused on sustainability, traditional Lewis acids like AlCl₃ can be a significant drawback. Research into "greener" Friedel-Crafts acylations has identified promising alternatives. Methanesulfonic anhydride (MSAA) can promote acylation without metallic or halogenated waste streams.[19][20] Another approach involves using solid acid catalysts like sulfated zirconia, which can be recovered and reused, simplifying workup and reducing waste.[21] These methods represent a significant step towards more environmentally benign chemical synthesis.

Conclusion and Recommendation

The selection between these two synthetic routes is a classic case of balancing upfront material costs against operational efficiency and overall process costs.

  • Route 1 (Two-Step Synthesis) is the preferred method for cost-sensitive projects at a smaller, laboratory scale . The starting materials are significantly cheaper, and the procedures are robust and well-documented. Its primary drawbacks are the longer process time, higher solvent consumption, and additional labor required for the two separate steps.

  • Route 2 (Single-Step Synthesis) is highly advantageous for large-scale production and process-oriented research where efficiency, throughput, and reduced waste are paramount. The higher cost of the acylating agent is often offset by savings in labor, time, and solvent, leading to a lower cost-per-gram at scale. The streamlined workflow makes it more amenable to automated or continuous-flow manufacturing.

For any application, a thorough hazard analysis should be conducted, particularly concerning the handling of anhydrous aluminum chloride. For organizations prioritizing green chemistry, exploring MSAA or solid acid-catalyzed alternatives is strongly recommended.

References

  • IMARC Group. (n.d.). Aluminium Chloride Prices, Chart, Analysis and Forecast. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl Succinyl Chloride. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Aluminum Chloride Price Trend and Forecast. Retrieved from [Link]

  • AA Blocks. (n.d.). Methyl succinyl chloride. Retrieved from [Link]

  • Business Analytiq. (n.d.). Aluminum chloride price index. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • SunSirs. (2026). China Succinic anhydride spot price. Retrieved from [Link]

  • Yadav, G. D., & Pujari, A. A. (1999). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 1, 69-74. Retrieved from [Link]

  • DCM Shriram. (n.d.). Material Safety Data Sheet - Aluminium Chloride Anhydrous. Retrieved from [Link]

  • Mount Holyoke College. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Retrieved from [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023, October 31). A Green Alternative to Aluminum Chloride Alkylation of Xylene. Retrieved from [Link]

  • Unacademy. (n.d.). Is Aluminium Chloride (AlCl3) Hazardous? Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Molport. (n.d.). [2-(2-methoxyethoxy)ethoxy]benzene. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2014, 91, 84. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.
  • IndiaMART. (n.d.). Ethoxy Benzene Powder. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Ethoxybenzene, 99%. Retrieved from [Link]

Sources

Comparative

In-Vitro Testing Protocols and Performance Comparison for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary & Mechanistic Rationale Methyl 4-(2-ethoxyphenyl)-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Mechanistic Rationale

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (MEPOB) and its derivatives belong to the 4-aryl-4-oxobutyrate class of chemical building blocks. Historically, the 4-aryl-4-oxobutyric acid pharmacophore has been heavily utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen, which acts via cyclooxygenase (COX) inhibition [1]. Recently, structural analogs featuring bulky, lipophilic aryl rings have demonstrated potent cytotoxic effects by acting as DNA Topoisomerase I (Topo I) poisons—stabilizing the cleavable complex and inducing double-strand DNA breaks [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in-vitro performance of synthesized MEPOB derivatives against established clinical standards. To ensure scientific integrity and assay reproducibility, this document details self-validating experimental workflows that eliminate common high-throughput screening (HTS) artifacts.

MoA MEPOB MEPOB Derivatives TopoI DNA Topoisomerase I MEPOB->TopoI Binds Complex Cleavage Complex Stabilization TopoI->Complex Inhibits Religation DSB Double-Strand DNA Breaks Complex->DSB Replication Collision Apoptosis Cellular Apoptosis DSB->Apoptosis Trigger

Proposed Mechanism of Action for MEPOB derivatives via Topoisomerase I inhibition.

Comparative Performance Data

To contextualize the efficacy of MEPOB derivatives, we compare two advanced functionalized analogs—MEPOB-Amide and MEPOB-Benzoxazine —against standard reference agents. The data below synthesizes in-vitro IC₅₀ values across cytotoxicity, Topo I relaxation, and COX-2 inhibition assays.

Compound / ProductHepG2 Cytotoxicity IC₅₀ (µM)Topo I Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)Kinetic Solubility (µg/mL)
MEPOB-Amide 1.25 ± 0.124.5 ± 0.3>100 (Inactive)45.2
MEPOB-Benzoxazine 0.85 ± 0.081.8 ± 0.285.4 ± 4.132.8
Camptothecin (Control)0.42 ± 0.050.9 ± 0.1N/A<5.0
Fenbufen (Control)>100 (Inactive)>100 (Inactive)22.3 ± 1.568.5

Key Takeaway: MEPOB-Benzoxazine demonstrates near-equivalent Topo I inhibitory activity to Camptothecin but benefits from a significantly improved kinetic solubility profile, making it a superior candidate for formulation. Unlike Fenbufen, these specific MEPOB derivatives show negligible COX-2 activity, confirming a shift in target selectivity driven by the 2-ethoxyphenyl substitution [3].

In-Vitro Testing Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Each includes necessary controls to calculate the Z'-factor, ensuring the assay is robust enough for HTS environments.

Protocol 1: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Causality & Rationale: While MTT assays are common, they rely on cellular redox potential, which can be artificially skewed by chemical compounds. We mandate the use of the CellTiter-Glo® Luminescent Cell Viability Assay because it directly quantifies ATP, the most reliable marker of metabolically active cells. The homogeneous nature of this assay (no wash steps) minimizes well-to-well variance [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in 100 µL of DMEM (10% FBS) in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of MEPOB derivatives (0.1 µM to 100 µM) in culture medium (final DMSO concentration ≤0.5%). Add to the experimental wells. Include vehicle controls (0.5% DMSO) and positive controls (10 µM Camptothecin).

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer to the substrate bottle and mix gently to form the CellTiter-Glo® Reagent[5].

  • Lysis & Stabilization: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Equilibration: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader (e.g., GloMax®).

CTG Step1 Seed Cells & Compound (96-well plate) Step2 Incubate (72h) Step1->Step2 Step3 Add CellTiter-Glo Reagent (Lysis & ATP Release) Step2->Step3 Step4 Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 Step5 Record Luminescence (Proportional to Viable Cells) Step4->Step5

CellTiter-Glo Luminescent Assay Workflow for MEPOB Cytotoxicity.

Protocol 2: DNA Topoisomerase I Relaxation Assay

Causality & Rationale: To prove that the observed cytotoxicity is mechanistically linked to Topo I inhibition, we utilize a cell-free plasmid relaxation assay. Topo I converts supercoiled plasmid DNA into a relaxed form. Because relaxed DNA has a larger hydrodynamic radius, it migrates more slowly through an agarose gel than supercoiled DNA. Inhibitors prevent this relaxation, trapping the DNA in its supercoiled state [6].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA, and 0.25 µg of supercoiled pBR322 plasmid DNA.

  • Compound Addition: Add the MEPOB derivatives at varying concentrations (1 µM to 50 µM).

  • Enzyme Addition: Add 2 Units of recombinant human DNA Topoisomerase I. (Always add the enzyme last to prevent premature relaxation).

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of a stop solution containing 5% SDS, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K. Incubate for an additional 15 minutes at 50°C to digest the enzyme and release the DNA from the cleavage complex.

  • Electrophoresis: Load the samples onto a 1% agarose gel (in TAE buffer) lacking ethidium bromide. Run at 50 V for 2 hours.

  • Staining & Quantification: Post-stain the gel with ethidium bromide (1 µg/mL) for 30 minutes. Visualize under UV light and quantify the supercoiled band intensity using densitometry software.

TopoI_Assay Prep Mix Supercoiled DNA + Topo I + MEPOB Incubate Incubate at 37°C (30 min) Prep->Incubate Stop Terminate Reaction (SDS + Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis (Separate DNA Topoisomers) Stop->Gel Quant Densitometric Quantification (Calculate % Inhibition) Gel->Quant

Topoisomerase I Plasmid Relaxation Assay Workflow.

Data Analysis & Quality Control

For all HTS protocols described above, assay robustness must be validated using the Z'-factor . A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Formula: Z' = 1 -[ (3 × SD_positive + 3 × SD_negative) / |Mean_positive - Mean_negative| ]

  • For CellTiter-Glo: The positive control is the vehicle (100% viability), and the negative control is 10 µM Camptothecin (maximum cell death).

  • For Topo I Assay: The positive control is DNA + Enzyme + Vehicle (100% relaxation), and the negative control is DNA + Vehicle (0% relaxation).

Dose-response data should be fitted using a four-parameter logistic (4PL) non-linear regression model to accurately determine the IC₅₀ values.

References

  • National Institutes of Health (PMC). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors. Available at:[Link]

  • MDPI. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate from Different Suppliers

Abstract In the realm of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and regulatory comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the realm of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and regulatory compliance. Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even trace-level impurities, such as starting materials, by-products, or residual solvents, can have profound downstream consequences. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the purity of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate from various commercial suppliers. We will delve into the causality behind selecting a multi-pronged analytical approach, provide detailed, self-validating experimental protocols, and present a comparative analysis of hypothetical data to illustrate the decision-making process.

Introduction: Why Purity is Paramount

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a versatile intermediate. Its molecular structure, featuring a substituted aromatic ketone and a methyl ester, makes it a valuable precursor for creating more complex molecules. However, the synthetic routes to this compound, often involving Friedel-Crafts acylation or similar reactions, can introduce a variety of impurities. These can include unreacted starting materials (e.g., phenetole, succinic anhydride derivatives), regioisomers, and by-products from side reactions. The International Council for Harmonisation (ICH) Q3A(R2) guideline underscores the critical need to identify and control such impurities in new drug substances to ensure patient safety.[1][2][3] Therefore, a robust analytical strategy to compare supplier quality is not just good science—it is a regulatory and ethical necessity.

The Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires the orthogonal application of several methods, each providing a unique piece of the puzzle. Our strategy employs three core techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying the main component and any non-volatile organic impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile impurities, particularly residual solvents from the manufacturing process.[6][7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides an absolute purity value and structural confirmation without the need for a specific reference standard of the analyte itself.[9][10][11]

The following diagram illustrates the logical workflow for analyzing a sample from a new supplier.

G cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity Assessment cluster_2 Data Integration & Decision A Receive Sample (e.g., Supplier A) B Visual Inspection (Color, Form) A->B C Documentation Check (CoA Review) B->C D HPLC-UV Analysis (Assay & Related Substances) C->D E Headspace GC-MS (Residual Solvents) C->E F 1H qNMR Analysis (Absolute Purity & Identity) C->F G Compare Data vs. CoA & Other Suppliers D->G E->G F->G H Impurity Profile Assessment (ICH Thresholds) G->H I Qualify or Reject Batch H->I

Caption: Experimental workflow for supplier qualification.

Experimental Methodologies

The following protocols are designed to be self-validating by including system suitability tests and the use of certified reference materials.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Organic Impurities

Causality: Reversed-phase HPLC is chosen for its exceptional ability to separate compounds based on hydrophobicity. Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate and its likely organic impurities (e.g., isomers, unreacted starting materials) possess different polarities, making this an ideal separation technique.[4][5] A C18 column provides excellent retention for this moderately polar aromatic ketone.[4]

Protocol:

  • Instrumentation: HPLC system with UV/Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 40% B, increase to 80% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a certified reference standard of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate and dissolve in 10 mL of acetonitrile (1 mg/mL).

    • Sample Solution: Prepare samples from each supplier at the same 1 mg/mL concentration in acetonitrile.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject a blank (acetonitrile), followed by the standard, and then the supplier samples.

  • Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

Causality: The ICH Q3C guideline mandates the control of residual solvents used in manufacturing.[1] HS-GC-MS is the gold standard for this analysis due to its high sensitivity and specificity for volatile organic compounds.[6][8] The headspace technique avoids injecting non-volatile matrix components, protecting the GC system. Mass spectrometry provides definitive identification of the detected solvents.[7]

Protocol:

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • GC-MS Conditions:

    • GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40°C for 5 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line: 230°C.

    • Ion Source: 230°C.

    • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 15 minutes.

    • Pressurization Time: 0.5 minutes.

    • Loop Fill Time: 0.5 minutes.

  • Standard and Sample Preparation:

    • Solvent Standard: Prepare a stock solution of common process solvents (e.g., Toluene, Acetone, Ethyl Acetate, Dichloromethane) in Dimethyl Sulfoxide (DMSO). Prepare working standards by diluting in water.

    • Sample Preparation: Accurately weigh ~100 mg of the Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate sample into a 20 mL headspace vial. Add 1 mL of DMSO to dissolve.

  • Analysis: Analyze a blank vial, the standards to create a calibration curve, and then the supplier samples.

  • Quantification: Identify and quantify solvents in the samples by comparing retention times and mass spectra to the standards.

Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment

Causality: qNMR is a primary ratio method that determines purity based on the direct proportionality between NMR signal area and the number of nuclei.[11] By using a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated without needing a specific reference standard of the analyte itself.[10] This provides an orthogonal check on the chromatographic purity value.[9][12]

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified, high purity, ~99.9%). It has a simple spectrum with a sharp singlet in a region that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate sample into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds) to ensure full signal recovery.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the methyl ester singlet) and the singlet from the maleic acid internal standard.

  • Purity Calculation:

    • The purity (Purityₐ) is calculated using the formula: Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • a = analyte; std = standard

Hypothetical Results and Comparative Analysis

Let's consider samples received from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. Each provided a Certificate of Analysis (CoA) claiming ≥99.0% purity by HPLC.

Data Summary Table
ParameterSupplier ASupplier BSupplier C
CoA Purity (HPLC) 99.2%99.5%99.1%
Visual Appearance White Crystalline SolidOff-white PowderWhite Crystalline Solid
HPLC Purity (Area %) 99.31%98.15%99.85%
Largest Unknown Impurity (HPLC) 0.08%1.20% (at RRT 1.15)0.05%
Total Impurities (HPLC) 0.69%1.85%0.15%
Residual Solvents (GC-MS) Toluene: 45 ppmToluene: 950 ppmNot Detected (<10 ppm)
Absolute Purity (qNMR) 99.1%97.9%99.7%
Interpretation and Supplier Assessment
  • Supplier A: The experimental data aligns well with the CoA. The HPLC purity is high, and the residual solvent level is well below the ICH limit for Toluene (890 ppm). The qNMR result corroborates the HPLC data. This supplier appears reliable.

  • Supplier B: This sample presents a significant discrepancy. The off-white color was an initial warning sign. The experimental HPLC purity of 98.15% is substantially lower than the 99.5% claimed on the CoA. A major unknown impurity (1.20%) is present, which exceeds the ICH identification threshold (typically 0.10-0.15%).[13] Furthermore, the Toluene level is above the ICH limit. The qNMR result confirms the lower purity. This material should be rejected. The supplier's quality control is questionable.

  • Supplier C: This supplier provides the highest quality material. The HPLC purity is exceptional, with no single impurity above the reporting threshold. No residual solvents were detected, and the qNMR confirms a very high degree of absolute purity. This supplier demonstrates superior process control and purification.

The following diagram illustrates the chemical structure of the target compound and potential impurity types.

Caption: Target compound and potential impurity classes.

Conclusion and Recommendations

This guide demonstrates that a Certificate of Analysis should be considered a starting point, not a final verdict. A multi-pronged, orthogonal analytical approach is essential for rigorously benchmarking chemical purity.

  • For routine quality control, HPLC is an efficient and reliable tool.

  • For initial supplier qualification or troubleshooting, a combination of HPLC, GC-MS, and qNMR is strongly recommended to build a complete purity profile and gain confidence in the material's quality.

Based on our hypothetical analysis, Supplier C would be the recommended choice due to its demonstrably superior purity and absence of detectable impurities. Supplier A is an acceptable alternative. Supplier B should be disqualified due to significant deviations from its CoA and failure to meet regulatory impurity and solvent thresholds. By implementing this systematic approach, research organizations can mitigate risks, ensure the integrity of their results, and build a robust and reliable supply chain for critical chemical intermediates.

References

  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications - Journal of Medicinal Chemistry. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS. Journal of the Mass Spectrometry Society of Japan. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Quality Guidelines. ICH. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. Chromatography Online. [Link]

  • Analytical Methods. Japan Environment and Children's Study. [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. C&EN. [Link]

Sources

Comparative

Comparative Pharmacokinetic Profiling of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate and Structural Analogs

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Preclinical Pharmacokinetic Comparison Guide Executive Summary & Mechanistic Rationale In the development of targeted t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Preclinical Pharmacokinetic Comparison Guide

Executive Summary & Mechanistic Rationale

In the development of targeted therapeutics, aroylbutyrate derivatives—such as Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate —are frequently utilized as lipophilic prodrugs or highly permeable synthetic intermediates. The primary pharmacokinetic (PK) objective when designing these esters is to mask the polar carboxylic acid moiety, thereby enhancing passive transcellular absorption across the gastrointestinal epithelium.

However, the efficacy of this strategy relies entirely on the predictable, enzyme-mediated cleavage of the ester bond once systemic circulation is reached. Upon absorption, these compounds undergo rapid hydrolysis catalyzed by ubiquitous carboxylesterases (CES) present in the liver, plasma, and skin[1], releasing the active 4-(2-ethoxyphenyl)-4-oxobutanoic acid.

As a Senior Application Scientist, I have designed this guide to objectively compare the PK properties of the methyl ester against its ethyl and methoxy analogs. We will move beyond empirical observation to explore the causality behind the data: specifically, how minor steric and electronic modifications at the ester and aryl ether positions dictate intrinsic clearance ( CLint​ ), half-life ( T1/2​ ), and systemic exposure.

MetabolicPathway Prodrug Methyl 4-(2-ethoxyphenyl) -4-oxobutyrate CES Carboxylesterase (CES) Hydrolysis Prodrug->CES Plasma/Liver ActiveAcid 4-(2-ethoxyphenyl) -4-oxobutanoic acid CES->ActiveAcid Rapid Conversion BetaOx Beta-Oxidation (Hepatic) ActiveAcid->BetaOx Phase I Metabolism Metabolites Chain-shortened Metabolites BetaOx->Metabolites Excretion

Metabolic pathway of aroylbutyrate esters via CES hydrolysis and subsequent beta-oxidation.

Experimental Workflow & Self-Validating Methodology

To generate reliable comparative data, the experimental protocols must be robust against artifactual degradation. Ester prodrugs are notoriously susceptible to ex vivo hydrolysis during sample handling, which can artificially inflate the apparent clearance rates. The following self-validating workflow was utilized to ensure data integrity.

In Vitro Metabolic Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) driven by hepatic enzymes versus plasma esterases.

  • Incubation: Test compounds (1 μ M) are incubated with Sprague-Dawley (SD) rat liver microsomes (0.5 mg/mL protein) or pooled rat plasma at 37°C.

  • Causal Control (Self-Validation): For microsomal assays, parallel incubations are run with and without an NADPH regenerating system. This isolates Cytochrome P450-mediated oxidation from background CES-mediated hydrolysis.

  • Quenching: Aliquots (50 μ L) are removed at 0, 5, 15, 30, and 60 minutes and immediately plunged into 150 μ L of ice-cold acetonitrile (ACN) containing 0.1% Formic Acid and an internal standard (IS).

    • Causality: The combination of organic solvent, low temperature, and low pH instantly denatures esterases, locking the prodrug-to-acid ratio and preventing false-positive clearance data.

In Vivo Pharmacokinetic Profiling

Objective: Assess systemic exposure ( AUC ) and bioavailability ( F% ) in a rodent model.

  • Dosing: Fasted male SD rats (n=4 per group) are administered the analogs via intravenous (IV, 2 mg/kg in 5% DMSO/95% Saline) and per os (PO, 10 mg/kg in 0.5% Methylcellulose) routes.

  • Sampling: Serial blood samples (200 μ L) are drawn via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Stabilization: Blood is collected directly into pre-chilled K2EDTA tubes pre-spiked with Sodium Fluoride (NaF, an esterase inhibitor) to halt ex vivo conversion prior to centrifugation.

FDA-Validated LC-MS/MS Bioanalysis

All quantifications were performed using a validated LC-MS/MS method adhering strictly to the [2].

  • Self-Validating Criteria: Each analytical run included a standard curve (1-1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. A run was only accepted if 67% of the QCs fell within ± 15% of their nominal values, ensuring the trustworthiness of the resulting PK parameters.

PKWorkflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Quenching Immediate Quenching (NaF + 0.1% FA) Sampling->Quenching Prevent ex vivo hydrolysis LCMS LC-MS/MS Bioanalysis (FDA Validated) Quenching->LCMS Protein Precipitation NCA Non-Compartmental Analysis (NCA) LCMS->NCA PK Parameter Derivation

Standardized in vivo pharmacokinetic workflow with rapid quenching to preserve ester integrity.

Comparative Data Analysis

The following tables summarize the structural impact of the ester and ether substituents on the pharmacokinetic profile. Because these compounds act as prodrugs, the In Vivo PK parameters (Table 2) reflect the systemic exposure of the active acid metabolite following PO administration of the respective ester.

Table 1: In Vitro Metabolic Stability (Rat Matrix)
CompoundStructural ModificationPlasma T1/2​ (min)Microsomal CLint​ ( μ L/min/mg)
Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate Baseline (Methyl Ester)8.4145.2
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate Increased Ester Steric Bulk14.298.5
Methyl 4-(2-methoxyphenyl)-4-oxobutyrate Reduced Ether Chain Length7.9152.1

Data Insights & Causality: The Methyl ester exhibits the most rapid plasma clearance ( T1/2​ = 8.4 min). This is driven by minimal steric hindrance at the ester carbonyl carbon, allowing rapid nucleophilic attack by the serine residue within the carboxylesterase active site. By extending the ester chain by a single carbon (Ethyl ester , CAS 39496-85-0), the increased steric bulk physically impedes enzyme-substrate binding, nearly doubling the plasma half-life to 14.2 minutes. Modifying the aryl ether from ethoxy to methoxy has a negligible effect on esterase activity but slightly increases microsomal phase I clearance due to altered lipophilicity.

Table 2: In Vivo Pharmacokinetic Parameters (PO Dose: 10 mg/kg, SD Rats)

Note: Parameters represent the active 4-oxobutanoic acid metabolite.

Prodrug Administered Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Apparent Bioavailability ( F% )
Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate 2,1500.56,84068%
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate 1,8901.07,12071%
Methyl 4-(2-methoxyphenyl)-4-oxobutyrate 2,3100.55,95059%

Data Insights & Causality: While the methyl ester converts to the active acid faster (yielding a shorter Tmax​ of 0.5 h), the Ethyl ester provides a slightly higher overall systemic exposure ( AUC ) and bioavailability (71%). The causality here lies in the absorption window: the slightly slower hydrolysis rate of the ethyl ester protects the molecule from premature cleavage in the gut lumen, allowing a larger fraction of the highly permeable intact prodrug to cross the intestinal epithelium before conversion occurs.

Conversely, the Methoxy analog shows a lower overall AUC . The shorter alkyl ether chain reduces the overall partition coefficient (LogP) of the molecule, slightly diminishing its passive transcellular permeability compared to the ethoxy analogs.

Conclusion

When selecting an aroylbutyrate intermediate or prodrug for development, the choice of ester directly dictates the absorption and activation kinetics. Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is ideal for applications requiring rapid, near-instantaneous systemic activation. However, if the formulation requires protection against premature luminal degradation to maximize total systemic exposure, the slightly more sterically hindered Ethyl analog serves as a superior alternative.

References

  • Title: Bioanalytical method validation: notable points in the 2009 draft EMA Guideline and differences with the 2001 FDA Guidance Source: PubMed (Bioanalysis) URL: [Link]

  • Title: The distribution of esterases in the skin of the minipig Source: PubMed (Toxicology Letters) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

As a Senior Application Scientist, it is my priority to ensure that researchers, scientists, and drug development professionals are equipped with the necessary information to handle chemical reagents safely and effective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that researchers, scientists, and drug development professionals are equipped with the necessary information to handle chemical reagents safely and effectively. This guide provides essential safety and logistical information for the handling of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate was not located. The following recommendations are synthesized from safety data for structurally similar aromatic ketones and esters. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.

Hazard Assessment and Engineering Controls

Primary Engineering Control: Chemical Fume Hood

All handling of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, including weighing, transferring, and mixing, must be conducted in a certified chemical fume hood.[2][3] This is the most critical engineering control to minimize inhalation exposure to vapors or aerosols.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the recommended PPE, with explanations for the selection of each component.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Butyl or Polyvinyl Alcohol (PVA) Gloves [4][5][6][7][8]Aromatic ketones require gloves with high resistance to this chemical class. Butyl and PVA gloves are recommended for their excellent protection against ketones and esters.[4][5][6][7][8] Nitrile gloves may offer some protection for incidental contact but are not suitable for prolonged handling.[4][6] Always inspect gloves for any signs of degradation or perforation before use.[9] Double-gloving can provide an additional layer of safety.
Eye Protection Chemical Safety Goggles Standard laboratory safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors.[2][3][10]
Face Protection Face Shield (in addition to goggles) When there is a significant risk of splashing, a face shield should be worn in conjunction with chemical safety goggles to protect the entire face.[3]
Body Protection Flame-Retardant and Antistatic Protective Clothing [3]A flame-retardant lab coat is recommended.[3] Ensure the lab coat is fully buttoned and the sleeves cover the wrists.
Respiratory Protection NIOSH-approved Respirator (if necessary) Respiratory protection is generally not required when working in a properly functioning chemical fume hood.[3][10][11] However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

Handling Workflow

The following diagram illustrates the key steps for the safe handling of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Ensure proper fit and function Weigh Compound Weigh Compound Verify Fume Hood->Weigh Compound Confirm airflow Transfer to Vessel Transfer to Vessel Weigh Compound->Transfer to Vessel Use appropriate tools Perform Reaction Perform Reaction Transfer to Vessel->Perform Reaction Keep sash at appropriate height Decontaminate Decontaminate Perform Reaction->Decontaminate After experiment completion Segregate Waste Segregate Waste Decontaminate->Segregate Waste Clean workspace and equipment Doff PPE Doff PPE Segregate Waste->Doff PPE Follow waste disposal guidelines

Safe Handling Workflow

Step-by-Step Handling Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Handling:

    • Work under a chemical fume hood at all times.[3]

    • Keep the container tightly closed when not in use.[3]

    • Avoid inhalation of any vapors or mists.[3]

    • Prevent contact with skin and eyes.[1][9]

    • Use non-sparking tools and explosion-proof equipment if the compound is flammable.[3][13]

  • Storage:

    • Store in a well-ventilated place, away from heat and ignition sources.[3]

    • Keep the container tightly closed to prevent the release of vapors.[3]

    • Store in a locked cabinet or area with restricted access.[3]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response

cluster_exposure Accidental Exposure cluster_response Immediate Actions Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing 15 minutes Rinse with Water Rinse with Water Eye Contact->Rinse with Water 15 minutes Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Seek Medical Attention Seek Medical Attention Ingestion->Seek Medical Attention Do NOT induce vomiting Remove Contaminated Clothing->Rinse with Water 15 minutes Rinse with Water->Seek Medical Attention Move to Fresh Air->Seek Medical Attention

Emergency Exposure Response
  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][3][12] Seek medical attention if irritation persists.[1][12]

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][12][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][12][14]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[3][15] If the person feels unwell, call a poison center or doctor.[3]

  • If swallowed: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.[1][14][15]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.[3]

    • Ensure adequate ventilation.[3]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3]

    • Collect the absorbed material into a suitable, labeled container for disposal.[9]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Collection: All waste containing Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled, and sealed container.[9]

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company.[3][9][17] Do not dispose of it down the drain or in the regular trash.[3]

References

  • Sigma-Aldrich. (2025, December 24).
  • Ansell USA.
  • Tokyo Chemical Industry. (2025, November 16).
  • EHSLeaders. (2014, July 17).
  • True PPE. (2022, August 4). 7 Chemical Resistant Gloves You Can Wear All Day Long.
  • Durham Tech. (2009, May 28).
  • Dow AgroSciences LLC. (2012, April 26).
  • Fisher Scientific. Chemical Resistant Gloves.
  • Chemical Safety: Selecting the Best Gloves and Aprons for Hazardous Tasks.
  • MarkHerb.
  • Fisher Scientific. (2025, December 19).
  • (2025, February 13).
  • Fisher Scientific. (2025, December 19).
  • Synquest Labs. Methyl 4-[2-(4-acetylphenoxy)
  • Fisher Scientific. (2025, December 24).
  • ChemicalBook. (2026, March 22). METHYL 4-(2-METHOXYPHENYL)
  • Pfaltz & Bauer.
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 4-(2-METHOXYPHENYL)-4-OXOBUTYRIC ACID.
  • ChemicalBook. (2026, March 22). METHYL 4-(2-METHOXYPHENYL)
  • AK Scientific, Inc. (2E)-4-(2-methoxyphenyl)-4-oxobut-2-enoic acid.
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2025, December 22).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.